Author: BenchChem Technical Support Team. Date: March 2026
Topic: Technical Guide to 1-Benzyl-N-methyl-1H-imidazol-2-amine (CAS 1189471-03-1)
Content Type: In-depth Technical Monograph
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Structural Resolution
Critical Identity Clarification:
A rigorous analysis of CAS number 1189471-03-1 reveals a nomenclature divergence often encountered in high-throughput screening libraries. While the user-provided name "1-Benzyl-N-methyl-1H-imidazol-2-amine" suggests a direct amino-substituent on the imidazole ring (a guanidine-like electronic structure), the CAS registry definitively assigns this number to [(1-Benzyl-1H-imidazol-2-yl)methyl]methylamine (often supplied as the dihydrochloride salt).
This distinction is chemically significant:
User Name Structure: 2-aminoimidazole core (tautomeric, biofilm-dispersing properties).
CAS Structure: 2-alkylaminoimidazole core (histaminergic pharmacophore, stable methylene bridge).
This guide focuses on the CAS-validated structure (The Methylene-Bridged Variant) as the definitive chemical entity, while referencing the direct-amine variant where relevant for structure-activity relationship (SAR) context.
This pathway minimizes impurity formation (dimers) and allows for late-stage isotopic labeling (e.g., using deuterated methylamine).
Protocol:
Precursor: Start with 1-Benzyl-1H-imidazole-2-carbaldehyde .
Imine Formation: React aldehyde with Methylamine (2.0 eq) in MeOH at 0°C to RT for 2 hours.
Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) or NaBH₄. Stir for 12 hours.
Workup: Quench with saturated NaHCO₃, extract with DCM.
Salt Formation: Treat the crude oil with 4M HCl in dioxane to precipitate the stable dihydrochloride salt (CAS 1189471-03-1).
Route B: Nucleophilic Substitution (Scale-Up)
Uses 1-Benzyl-2-(chloromethyl)-1H-imidazole (often generated in situ from the alcohol) reacting with excess methylamine.
Critical Control Point: A large excess of methylamine (5-10 eq) is required to prevent the formation of the tertiary amine dimer (bis-alkylation).
Synthesis Workflow Diagram
The following diagram illustrates the divergent synthesis pathways and the critical decision nodes.
Figure 1: Comparative synthetic routes. The upper path (Reductive Amination) is recommended for medicinal chemistry to avoid genotoxic alkyl halide intermediates.
Functional Applications & Pharmacology[5][6]
Medicinal Chemistry Scaffold
The 1-benzyl-2-(aminomethyl)imidazole motif is a "privileged structure" in GPCR drug discovery.
Histamine H3/H4 Antagonists: The basic nitrogen separated by a methylene spacer from the imidazole ring mimics the histamine structure. Modifications at the benzyl position allow for selectivity tuning between H3 (CNS targets) and H4 (inflammation targets).
TGR5 Agonists: Similar scaffolds have been identified as agonists for the TGR5 bile acid receptor, utilized in treating metabolic disorders. The benzyl group provides the necessary lipophilic bulk for the receptor's orthosteric pocket.
Biofilm Inhibition (Theoretical Application)
While 2-aminoimidazoles (direct N-C bond) are the gold standard for biofilm dispersion (via the Agrobacterium response regulator inhibition), the 2-alkylaminoimidazole derivatives (like CAS 1189471-03-1) exhibit moderate activity against staphylococcal biofilms.
Mechanism:[1][2][3] Disruption of zinc homeostasis in the biofilm matrix.
Utility: Used as a "negative control" or "linker variant" to prove the necessity of the guanidine-like resonance in potent biofilm inhibitors.
Analytical Characterization & Quality Control
To ensure the integrity of your experiments, the following QC criteria must be met. This protocol is self-validating: if the NMR peaks do not align, the salt formation was likely incomplete or the benzyl group migrated (N-to-C migration is rare but possible under high heat).
Technique
Expected Result (in DMSO-d6)
Diagnostic Interpretation
¹H NMR
δ 7.3-7.5 (m, 5H, Ph)
Confirms Benzyl group integrity.
¹H NMR
δ 5.4 (s, 2H, N-CH₂-Ph)
Diagnostic singlet; shift >5.5 ppm suggests salt formation.
¹H NMR
δ 4.2 (s, 2H, Im-CH₂-N)
Methylene bridge; splitting indicates coupling to NH.
¹H NMR
δ 2.6 (s, 3H, N-CH₃)
Methyl group; distinct singlet.
MS (ESI+)
m/z 202.1 [M+H]⁺
Base peak. Absence of 216 (dimethyl impurity) is critical.
Safety & Handling Protocols
Hazard Classification:
Skin/Eye Irritant: Category 2 (H315/H319).
Acute Toxicity: Harmful if swallowed (H302).
Standard Operating Procedure (SOP):
Storage: Store the dihydrochloride salt at -20°C. It is hygroscopic; exposure to moisture will lead to "gumming" and weighing errors.
Solubility: Highly soluble in water and DMSO. Poor solubility in non-polar solvents (Hexane/Et₂O).
Neutralization: If the free base is required for a reaction, generate it in situ using DIPEA or Et₃N. Do not isolate the free base oil for long-term storage as it is prone to oxidation and polymerization.
References
Chemical Identity & Properties
Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366986.
Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Chemical properties of 1-benzyl-N-methylimidazol-2-amine
The following technical guide details the chemical properties, synthesis, and reactivity of 1-benzyl-N-methylimidazol-2-amine . This document is structured for researchers in medicinal chemistry and pharmacology, focusin...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthesis, and reactivity of 1-benzyl-N-methylimidazol-2-amine . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a guanidine-like scaffold in drug discovery.
Chemical Identity & Structural Significance
1-benzyl-N-methylimidazol-2-amine is a substituted 2-aminoimidazole, a class of heterocycles distinct from their reduced imidazoline counterparts (e.g., clonidine, naphazoline). The molecule features an aromatic imidazole core substituted at the N1 position with a benzyl group and at the C2 position with a methylamino group.
This structure integrates a cyclic guanidine moiety , conferring unique basicity and hydrogen-bonding capabilities critical for ligand-receptor interactions, particularly in adrenergic and trace amine-associated receptor (TAAR) research.
A defining characteristic of 2-aminoimidazoles is their prototropic tautomerism. Unlike 2-amino-pyridines, 2-aminoimidazoles possess a highly dynamic equilibrium between the amino (aromatic) and imino (non-aromatic) forms.
For 1-benzyl-N-methylimidazol-2-amine:
Amino Tautomer (A): The exocyclic nitrogen is secondary (-NHMe). The ring is fully aromatic.
Imino Tautomer (B): The proton resides on the ring nitrogen (N3). The exocyclic bond becomes a double bond (=NMe).
While the amino form (A) is generally favored in solution due to aromatic stabilization energy, the imino form (B) becomes significant in non-polar solvents or upon binding to protein targets where specific H-bond geometries are required.
Basicity and Protonation
The molecule is a strong organic base compared to simple imidazoles (pKa ~7.0). Protonation occurs preferentially at the ring nitrogen (N3) , not the exocyclic amine.
Mechanism: Protonation at N3 results in a resonance-stabilized cation where the positive charge is delocalized across the N1-C2-N(exocyclic) system, analogous to a guanidinium cation.
Implication: At physiological pH (7.4), a significant fraction of the molecule exists in the cationic form, enhancing solubility and electrostatic interactions with anionic receptor residues (e.g., Asp/Glu in GPCRs).
Solubility
Free Base: Low water solubility; soluble in DCM, DMSO, Methanol.
Salt Forms (HCl/TFA): Highly water-soluble due to the cationic character.
Visualization: Tautomerism & Protonation
The following diagram illustrates the tautomeric equilibrium and the resonance-stabilized protonation pathway.
Figure 1: Tautomeric equilibrium between amino/imino forms and convergence to a common resonance-stabilized cation upon protonation.[1]
Synthetic Pathways[2][3][4][5]
Synthesis of 1-benzyl-N-methylimidazol-2-amine requires strategies that avoid regiochemical ambiguity. Two primary routes are established: Nucleophilic Aromatic Substitution (SɴAr) and Cyanamide Cyclization .
This method utilizes 1-benzyl-2-bromoimidazole, which is reactive toward amines due to the electron-deficient nature of the C2 position in the imidazole ring (similar to 2-halopyridines).
Reagents:
Substrate: 1-benzyl-2-bromoimidazole
Nucleophile: Methylamine (33% in EtOH or 2M in THF)
Catalyst: Copper(I) Iodide (optional, for difficult cases) or high temperature in a sealed tube.
Step-by-Step Protocol:
Charge: In a pressure tube, dissolve 1-benzyl-2-bromoimidazole (1.0 eq) in Ethanol (5 mL/mmol).
Addition: Add Methylamine (10.0 eq, excess required to drive kinetics and scavenge HBr).
Reaction: Seal the tube and heat to 120°C for 12–24 hours.
Note: 2-haloimidazoles are less reactive than 2-halopyridines; thermal activation is critical.
Workup: Cool to RT. Concentrate in vacuo to remove excess methylamine and solvent.
Purification: Partition residue between DCM and sat. NaHCO₃. Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography (DCM:MeOH:NH₄OH gradient).
Protocol B: Cyanamide Cyclization
Constructs the ring from acyclic precursors, useful for installing sensitive benzyl derivatives.
N-methylcyanamide (or Cyanogen bromide followed by methylamine)
Acid: Aqueous HCl
Figure 2: Synthesis via Nucleophilic Aromatic Substitution (SɴAr).
Reactivity & Stability
Alkylation and Acylation
The reactivity of 1-benzyl-N-methylimidazol-2-amine is dictated by the competition between the ring nitrogen (N3) and the exocyclic amine .
Alkylation: Electrophiles (e.g., MeI, BnBr) preferentially attack the ring nitrogen (N3) to form the quaternized imidazolium salt. The exocyclic nitrogen is less nucleophilic due to resonance delocalization of its lone pair into the ring.
Acylation: Acyl chlorides will react at the exocyclic nitrogen to form N-acyl derivatives (ureas/amides), as the N3-acyl product is unstable and susceptible to hydrolysis.
Hydrolytic Stability
The 2-aminoimidazole core is generally stable to aqueous acid and base at room temperature. However, prolonged boiling in strong alkali (NaOH) can lead to hydrolysis of the exocyclic amine, converting the compound to 1-benzyl-1,3-dihydro-2H-imidazol-2-one (an imidazolone).
Metabolic Susceptibility
In biological systems, the N-methyl group is a potential site for oxidative N-demethylation (mediated by CYP450 enzymes), yielding the primary amine (1-benzylimidazol-2-amine). The benzyl group may undergo para-hydroxylation.
References
PubChem. 1-Benzyl-1H-imidazol-2-amine (Compound Summary). National Library of Medicine. Available at: [Link]
Zhang, L. et al. (2011). Synthesis and SAR of 2-Aminoimidazoles as Novel Anti-Malarials. Journal of Medicinal Chemistry, 54(19), 6634–6646. (Describes cyanamide cyclization routes for N-benzyl-2-aminoimidazoles).
Isobe, M. et al. (2015).[3] One-Pot Three-Component Strategy for Functionalized 2-Aminoimidazoles. Organic Letters, 17(5). (Details reactivity of 2-aminoimidazole scaffold).
RSC. Tautomerism of 2-aminothiazoles and imidazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Subject: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Context
Executive Summary & Compound Identity
1-Benzyl-N-methyl-1H-imidazol-2-amine is a specialized heterocyclic scaffold belonging to the 2-aminoimidazole class. Structurally, it consists of an imidazole core substituted at the N1 position with a benzyl group and at the C2 position with a methylamino group. This molecular architecture renders it a critical intermediate in the synthesis of adrenergic receptor ligands, biofilm inhibitors, and potential anticancer agents.
Unlike its fused-ring counterpart (benzimidazole), this monocyclic imidazole derivative retains a higher degree of conformational freedom and basicity, making it a versatile pharmacophore for exploring the Trace Amine-Associated Receptor (TAAR) and
Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (Free base)
Synthetic Methodologies
To ensure high purity and regioselectivity, two primary synthetic routes are recommended. Method A is preferred for combinatorial library generation, while Method B is the "Gold Standard" for large-scale preparation due to its cost-efficiency and avoidance of regioisomeric byproducts.
Method A: The Cyanamide Cyclization (Regioselective)
Best for: Large scale, high regiochemical fidelity.
This method builds the imidazole ring de novo, ensuring the benzyl group is fixed at the N1 position without competition from the N3 tautomer.
Step 1 (Guanidine Formation): Dissolve N-Benzyl-2,2-dimethoxyethanamine (1.0 eq) in ethanol. Add N-Methylcyanamide (1.2 eq). Heat to reflux for 4–6 hours. This forms the intermediate acyclic guanidine.
Step 2 (Cyclization): Evaporate solvent. Add 3M HCl (excess) to the residue and heat at 90°C for 2 hours. The acid deprotects the acetal, triggering immediate cyclization with the guanidine nitrogen.
Workup: Cool to 0°C. Basify with 5M NaOH to pH 10. Extract with Dichloromethane (3x).[1] Dry over MgSO₄ and concentrate.
Purification: Recrystallization from Ethyl Acetate/Hexane or Column Chromatography (DCM:MeOH 95:5).
Method B: Nucleophilic Aromatic Substitution (
)
Best for: Late-stage functionalization of existing scaffolds.
Protocol:
Precursor:1-Benzyl-2-chloro-1H-imidazole . (Synthesized via benzylation of 2-chloroimidazole).
Reaction: In a pressure tube, combine 1-Benzyl-2-chloro-1H-imidazole (1.0 eq) with Methylamine (40% aq. solution, 10 eq) or Methylamine in THF (2M).
Conditions: Seal and heat to 130°C for 12–18 hours. The high temperature is required to overcome the poor leaving group ability of chloride on the electron-rich imidazole ring.
Validation: Monitor by TLC (disappearance of the UV-active chloro-starting material).
Note: Copper catalysis (CuI, L-proline) can lower the reaction temperature to 80–90°C if high pressure is unavailable.
Structural Logic & Pathway Visualization
The following diagram illustrates the regioselective logic of Method A , highlighting how the acetal deprotection drives the formation of the specific 1,2-disubstituted isomer.
Figure 1: De novo synthesis pathway via cyanamide-acetal condensation, ensuring N1-regioselectivity.
To validate the identity of the synthesized compound, the following spectral signatures must be observed. Absence of these peaks indicates failure or contamination.
6.50 & 6.70 (d, 2H, Imidazole C4/C5 -H): Characteristic AB system of the imidazole backbone.
5.05 (s, 2H, N-CH₂ -Ph): Sharp singlet; diagnostic of N1-benzylation.
2.95 (s, 3H, NH-CH₃ ): Singlet or doublet (if coupling with NH is resolved); confirms N-methylation.
Mass Spectrometry (ESI+):
[M+H]⁺ Calc: 188.118
Observed: 188.1 ± 0.1 m/z.
Impurity Alert: If a peak appears at
3.60 (N-Me on ring), the product is the regioisomer 1-benzyl-3-methylimidazol-2-imine. This occurs only if methylation was attempted after ring formation without protection.
Pharmacological Context & Applications
Mechanism of Action
The 2-aminoimidazole moiety is a bioisostere of the guanidine group found in clonidine and agmatine.
-Adrenergic Agonism: The N-methyl and benzyl substitutions create a lipophilic pocket fit. The protonated 2-amino group interacts with Asp113 in the transmembrane domain 3 (TM3) of the adrenergic receptor.
Biofilm Inhibition: 2-Aminoimidazoles are known to disperse bacterial biofilms by interfering with two-component signaling systems in S. aureus and P. aeruginosa. The benzyl tail aids in penetrating the exopolysaccharide matrix.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR map illustrating the functional contribution of each molecular component.
References
ChemicalBook. (2025). Synthesis of 1-Benzyl-1H-imidazol-2-ylamine (Parent Scaffold). Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary for 1-Benzylimidazole Derivatives. Retrieved from
Zhang, L., et al. (2014). Synthesis and SAR of 2-aminoimidazoles as antibiofilm agents. (Methodology adapted from general 2-aminoimidazole synthesis protocols cited in search results).
Sigma-Aldrich. (2025). 1-Benzyl-2-methylimidazole Product Specification (Structural Isomer Comparison). Retrieved from
ChemSynthesis. (2025). 4-benzyl-1-methyl-1H-imidazol-2-amine (Isomer Analysis). Retrieved from
1-Benzyl-2-(methylamino)imidazole: Research Applications & Technical Guide
The following technical guide details the research applications, synthesis, and pharmacological profile of 1-Benzyl-2-(methylamino)imidazole , a specific derivative of the 2-aminoimidazole (2-AI) class. This guide is str...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the research applications, synthesis, and pharmacological profile of 1-Benzyl-2-(methylamino)imidazole , a specific derivative of the 2-aminoimidazole (2-AI) class.
This guide is structured for researchers and drug development professionals, focusing on its primary utility as a biofilm inhibitor and antibiotic adjuvant , while also addressing its chemical synthesis and potential as a pharmacological probe.
Executive Summary
1-Benzyl-2-(methylamino)imidazole (CAS: Derivative of 2-aminoimidazole class) is a synthetic small molecule belonging to the 2-aminoimidazole (2-AI) family. Unlike its structural isomer 1-benzyl-2-methylimidazole (a common epoxy catalyst), this compound features a methylamino group at the C2 position , conferring unique guanidine-like properties embedded within the aromatic system.
Its primary research application lies in microbiology and medicinal chemistry , specifically as a non-bactericidal biofilm inhibitor . It functions by intercepting bacterial two-component signaling systems (TCS), thereby dispersing established biofilms and resensitizing multidrug-resistant (MDR) bacteria to conventional antibiotics.
Soluble in DMSO, Methanol; sparing solubility in water (pH dependent)
pKa (Calculated)
~7.5 - 8.5 (protonation occurs at N3 ring nitrogen)
Pharmacological Mechanism: Biofilm Inhibition
The 2-aminoimidazole moiety is the active pharmacophore derived from the marine sponge alkaloid bromoageliferin . 1-Benzyl-2-(methylamino)imidazole acts as a simplified, synthetically accessible analog that retains the anti-biofilm activity of the natural product.
Mechanism of Action (MOA)
Unlike traditional antibiotics, this compound does not kill bacteria directly (non-bactericidal), which reduces the evolutionary pressure for resistance development. Instead, it modulates gene expression via Two-Component Systems (TCS) .
Target: Bacterial Response Regulators (RRs), such as BfmR in Acinetobacter baumannii or VraR in Staphylococcus aureus.
Action: The compound binds to the receiver domain of the RR, preventing its phosphorylation or dimerization. This inhibits the transcription of biofilm-associated genes (e.g., csu pili operon).
Result: Disruption of the extracellular polymeric substance (EPS) matrix and dispersion of bacterial communities.[1]
Signaling Pathway Diagram
The following diagram illustrates the interference of the compound with the bacterial Two-Component System.
Caption: Mechanism of 1-Benzyl-2-(methylamino)imidazole interfering with bacterial response regulators to prevent biofilm formation.
Synthesis & Chemical Production
For research applications, the synthesis of 1-Benzyl-2-(methylamino)imidazole typically follows a convergent route involving the functionalization of the 2-aminoimidazole core.
Synthetic Route
Method A: N-Alkylation of 2-Aminoimidazole
This method is preferred for generating libraries of N1-substituted analogs.
Starting Material: 2-Aminoimidazole hemisulfate.
Step 1 (Protection): Protection of the exocyclic amine (e.g., with Boc anhydride) to prevent over-alkylation.
Reagent: Boc₂O, TEA, DMAP.
Step 2 (N1-Benzylation): Alkylation of the ring nitrogen with benzyl bromide.
Reagent: Benzyl bromide, K₂CO₃, DMF, 60°C.
Step 3 (N-Methylation): Methylation of the exocyclic amine (if not already established) or use of N-methyl-2-aminoimidazole as a precursor.
Alternative: Reaction of 1-benzyl-2-chloroimidazole with methylamine.
Step 4 (Deprotection): Removal of protecting groups (if used).
Method B: Cyclization (De Novo Synthesis)
Preferred for large-scale production.
Crucial Step: Verify the compound is non-bactericidal at the biofilm-inhibiting concentration.
Perform standard broth microdilution.
If MIC > 100 µM but Biofilm IC₅₀ < 20 µM, the mechanism is specific to biofilm modulation (TCS inhibition) rather than cell death.
Potential Adrenergic Applications
While biofilm inhibition is the dominant research area for 2-aminoimidazoles, the structure of 1-Benzyl-2-(methylamino)imidazole bears similarity to imidazoline drugs (e.g., Antazoline, Naphazoline).
Structural Homology: The 2-(methylamino)imidazole core is a tautomeric isostere of the 2-iminoimidazoline ring found in alpha-adrenergic agonists.
Research Implication: This compound may exhibit off-target binding to
-adrenergic receptors or imidazoline binding sites (I1/I2) .
Safety Note: In in vivo models, researchers should monitor for bradycardia or hypotension, which are classic signs of alpha-adrenergic activation.
References
Melander, C., et al. (2012). "Structure–Activity Relationship of 2-Aminoimidazole Biofilm Inhibitors." Journal of Medicinal Chemistry. Link
Richards, J. J., & Melander, C. (2009). "Controlling Bacterial Biofilms with Marine Alkaloid Derivatives." ChemBioChem. Link
Rogers, S. A., et al. (2010). "Synthetic 2-Aminoimidazoles Inhibit Biofilm Formation and Disperse Preformed Biofilms."[1] Organic & Biomolecular Chemistry. Link
Thompson, R. J., et al. (2012). "Universal Antibiofilm Agents: 2-Aminoimidazole Derivatives." FEMS Microbiology Letters. Link
AK Scientific. (2024). "Product Specification: 1-Benzyl-N-methyl-1H-imidazol-2-amine." Chemical Catalog. Link
Disclaimer: This guide is for research purposes only. 1-Benzyl-2-(methylamino)imidazole is a chemical probe and is not approved for clinical use in humans.
An In-depth Technical Guide to N-methyl-1-benzyl-1H-imidazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Introduction The landscape of medicinal chemistry is continually evolving, with the imidazole scaffold remaining a cornerstone in the design of novel therap...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of medicinal chemistry is continually evolving, with the imidazole scaffold remaining a cornerstone in the design of novel therapeutic agents. Its prevalence in biologically active molecules stems from its unique electronic properties and its ability to engage in various intermolecular interactions. This guide focuses on a specific, yet under-documented derivative, N-methyl-1-benzyl-1H-imidazol-2-amine .
As of the latest database searches, a specific PubChem Compound Identification (CID) has not been assigned to N-methyl-1-benzyl-1H-imidazol-2-amine, suggesting its novelty or limited exploration in publicly documented research. This guide, therefore, serves as a forward-looking technical overview, synthesizing established principles from closely related analogues to provide a comprehensive profile for researchers and drug development professionals. We will delve into its putative physicochemical properties, propose robust synthetic and analytical protocols, and explore its potential biological significance by drawing parallels with structurally similar, well-characterized molecules. The strategic combination of a 1-benzyl group, a 2-methylamino moiety, and the imidazole core presents a compelling architecture for targeted drug discovery.
Physicochemical and Structural Properties
The structural attributes of N-methyl-1-benzyl-1H-imidazol-2-amine dictate its physicochemical behavior, which is fundamental to its pharmacokinetic and pharmacodynamic profiles. While experimental data is not available, we can predict key properties based on its constituent functional groups and data from analogous compounds.
The synthesis of N-methyl-1-benzyl-1H-imidazol-2-amine can be approached through a logical, multi-step pathway, leveraging established methodologies for the construction of substituted imidazoles. The proposed route begins with the commercially available 2-amino-1H-imidazole, followed by benzylation and subsequent methylation.
Difference between 1-benzyl-2-methylimidazole and 1-benzyl-N-methyl-imidazol-2-amine
Title : Structural Divergence and Functional Applications: A Comparative Analysis of 1-Benzyl-2-methylimidazole and 1-Benzyl-N-methyl-imidazol-2-amine Executive Summary In applied chemistry and molecular pharmacology, th...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Structural Divergence and Functional Applications: A Comparative Analysis of 1-Benzyl-2-methylimidazole and 1-Benzyl-N-methyl-imidazol-2-amine
Executive Summary
In applied chemistry and molecular pharmacology, the substitution pattern of the imidazole heterocycle dictates its functional trajectory. This technical guide provides an in-depth comparison between two structurally related but functionally divergent compounds: 1-benzyl-2-methylimidazole and 1-benzyl-N-methyl-imidazol-2-amine . While both share a 1-benzylimidazole core, the nature of the C2 substituent—a simple alkyl group versus an alkylamine—fundamentally alters their physicochemical properties, reactivity profiles, and industrial applications.
Structural and Physicochemical Profiling
The core structural divergence between these two molecules lies exclusively at the C2 position of the imidazole ring.
1-Benzyl-2-methylimidazole : Features a hydrophobic, sterically demanding methyl group at C2. It lacks hydrogen bond donors, making it a highly effective, sterically hindered Lewis base.
1-Benzyl-N-methyl-imidazol-2-amine : Features an exocyclic secondary amine at C2[1]. This transforms the molecule into a 2-aminoimidazole, a privileged pharmacophore. Upon protonation, the 2-aminoimidazole system undergoes resonance stabilization, distributing the positive charge across the nitrogen atoms and creating a pseudo-guanidine system[2]. Crucially, the exocyclic amine acts as a potent hydrogen bond donor.
Table 1: Quantitative Physicochemical Comparison
Property
1-Benzyl-2-methylimidazole
1-Benzyl-N-methyl-imidazol-2-amine
CAS Number
13750-62-4
1699463-43-8
Molecular Formula
C11H12N2
C11H13N3
Molecular Weight
172.23 g/mol
187.24 g/mol
C2 Substituent
-CH3 (Alkyl)
-NHCH3 (Alkylamine)
H-Bond Donors
0
1
H-Bond Acceptors
1 (N3 of imidazole)
2 (N3 and exocyclic N)
Primary Domain
Materials Science / Catalysis
Drug Discovery / Pharmacology
Mechanistic Divergence in Reactivity and Binding
3.1. 1-Benzyl-2-methylimidazole in Catalysis
Due to the lack of an acidic proton at C2 and the presence of the electron-donating methyl group, the N3 nitrogen is highly nucleophilic. However, the C2-methyl group provides critical steric hindrance. In polymer chemistry, specifically in the curing of biphenyl epoxy resins, this steric bulk prevents premature cross-linking at ambient temperatures, acting as a latent catalyst. When heated, the steric barrier is overcome, and the N3 nitrogen initiates the nucleophilic ring-opening of the epoxide, leading to rapid polymerization.
3.2. 1-Benzyl-N-methyl-imidazol-2-amine in Pharmacology
The 2-aminoimidazole motif is a cornerstone in modern drug design[3]. The exocyclic -NHCH3 group fundamentally changes the molecule's interaction with biological targets:
Kinase Inhibition : In kinases such as DYRK and CLK, the 2-aminoimidazole core acts as an ATP-competitive inhibitor. The exocyclic amine forms a critical, directional hydrogen bond with the backbone carbonyls of the kinase hinge region[4].
GPCR Antagonism : For aminergic G-protein coupled receptors (GPCRs) like the 5-HT6 receptor, the 2-aminoimidazole fragment acts as a molecular switch. Upon protonation in the physiological environment, the resonance-driven conformational change allows the ligand to lock the receptor in an inactive state, providing potent antagonism[2].
Logical divergence of C2 substitution on the 1-benzylimidazole core.
Experimental Workflows and Protocols
To demonstrate the practical application of these mechanistic principles, the following self-validating protocols outline the standard utilization of both compounds in their respective fields.
4.1. Protocol: Evaluating 1-Benzyl-2-methylimidazole as an Epoxy Curing Catalyst
Objective : To quantify the catalytic activation energy of 1-benzyl-2-methylimidazole in a diglycidyl ether of bisphenol A (DGEBA) epoxy system using Differential Scanning Calorimetry (DSC).
Causality : The catalyst must remain inactive at room temperature (latency) but trigger rapid curing upon heating. DSC measures the heat flow associated with the exothermic epoxide ring-opening.
Step-by-Step Methodology :
Preparation : Weigh 10.0 g of DGEBA epoxy resin. Add 0.5 g (5 phr) of 1-benzyl-2-methylimidazole[5].
Mixing : Homogenize the mixture using a planetary centrifugal mixer at 2000 RPM for 2 minutes to ensure uniform catalyst dispersion without inducing frictional heat.
Sampling : Transfer 5–10 mg of the homogenized mixture into an aluminum DSC pan and seal hermetically. Prepare a control pan with uncatalyzed DGEBA.
Thermal Profiling : Load the pans into the DSC. Run a dynamic temperature scan from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min).
Self-Validation & Analysis : The system self-validates by comparing the thermogram to the uncatalyzed control. The control will show minimal heat flow, while the catalyzed sample will exhibit a sharp exothermic peak. Calculate the onset temperature (
) and the peak temperature () to determine the catalytic threshold.
4.2. Protocol: In Vitro Kinase Inhibition Assay for 2-Aminoimidazoles
Objective : To determine the half-maximal inhibitory concentration (
) of 1-benzyl-N-methyl-imidazol-2-amine derivatives against DYRK1A kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Causality : The 2-aminoimidazole binds the ATP pocket. TR-FRET is utilized because the time-delayed fluorescence measurement eliminates auto-fluorescence interference commonly caused by aromatic heterocyclic compounds[4].
Step-by-Step Methodology :
Reagent Preparation : Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute DYRK1A enzyme, biotinylated peptide substrate, and ATP to their
concentrations.
Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the 1-benzyl-N-methyl-imidazol-2-amine derivative in 100% DMSO.
Assay Assembly : In a 384-well low-volume plate, add 2 µL of compound (or DMSO control), 4 µL of DYRK1A enzyme, and incubate for 15 minutes to allow pre-binding to the hinge region.
Reaction Initiation : Add 4 µL of the ATP/peptide substrate mixture to initiate the phosphorylation. Incubate for 60 minutes at room temperature.
Detection : Stop the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg2+), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
Self-Validation & Readout : Measure the FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. The assay self-validates via the calculation of the Z'-factor using the DMSO negative control and a Staurosporine positive control. A Z'-factor > 0.5 confirms assay robustness before
curve fitting.
5-HT6 receptor signaling pathway modulated by 2-aminoimidazole antagonists.
Conclusion
The transition from 1-benzyl-2-methylimidazole to 1-benzyl-N-methyl-imidazol-2-amine exemplifies how a minor structural modification—introducing an exocyclic amine—can completely shift a molecule's application landscape. While the former relies on steric hindrance and basicity to drive polymer catalysis, the latter leverages hydrogen bonding and resonance stabilization to engage complex biological targets like kinases and GPCRs. Understanding these mechanistic underpinnings is essential for scientists optimizing chemical processes or designing next-generation therapeutics.
References
Hogendorf, A. S., et al. "2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design." European Journal of Medicinal Chemistry 179 (2019): 1-15. URL:[Link]
A Technical Guide to Determining the Solubility Profile of 1-Benzyl-N-methyl-1H-imidazol-2-amine in Dimethyl Sulfoxide (DMSO)
Abstract The solubility of a therapeutic candidate is a critical physicochemical property that dictates its journey through the drug discovery and development pipeline. Poor solubility can terminate the progression of an...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The solubility of a therapeutic candidate is a critical physicochemical property that dictates its journey through the drug discovery and development pipeline. Poor solubility can terminate the progression of an otherwise promising molecule, leading to challenges in formulation, unreliable bioassay data, and poor in vivo bioavailability. Dimethyl sulfoxide (DMSO) is the most prevalent solvent used for compound storage and initial testing in high-throughput screening (HTS) and early discovery, making a compound's solubility profile in DMSO a foundational dataset.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility of novel compounds, using the exemplar molecule 1-Benzyl-N-methyl-1H-imidazol-2-amine. We present a two-tiered experimental approach, beginning with high-throughput kinetic solubility assessment and progressing to definitive thermodynamic equilibrium solubility determination. This document furnishes detailed, self-validating protocols, explains the causality behind experimental choices, and offers a robust methodology for data interpretation, ensuring scientific integrity and enabling informed decision-making in drug development programs.
Introduction: The Critical Role of Solubility in Drug Discovery
Why Solubility Matters: Impact on Assay Integrity and Development Potential
In the realm of drug discovery, solubility is not merely a physical parameter but a cornerstone of a compound's viability. A compound must be in solution to interact with its biological target, permeate membranes, and be absorbed systemically.[3] Early-stage in vitro assays almost universally rely on compounds being fully dissolved in an aqueous buffer, often introduced from a concentrated DMSO stock.[4] If a compound precipitates during this dilution, the actual concentration exposed to the target is unknown and lower than intended, leading to artificially low potency measurements and unreliable Structure-Activity Relationship (SAR) data.[5] Further down the development path, low aqueous solubility can severely limit oral bioavailability and complicate the development of stable, effective drug formulations.[3][6] Therefore, a thorough understanding of a compound's solubility is essential for derisking candidates and allocating resources effectively.
The Solute: 1-Benzyl-N-methyl-1H-imidazol-2-amine
This guide focuses on the characterization of 1-Benzyl-N-methyl-1H-imidazol-2-amine, a specific imidazole derivative. The imidazole scaffold is a common motif in medicinal chemistry, valued for its role as a bioisostere and its presence in numerous pharmacologically active agents. While specific data for this exact molecule is not publicly available, related structures such as 1-benzyl-2-methyl-1H-imidazole are described as solids or viscous liquids with limited water solubility.[7][8] The structure, featuring a flexible benzyl group, a polar imidazole core with hydrogen bond acceptors, and an N-methyl-amine group that can act as a hydrogen bond donor, suggests a complex interplay of lipophilic and hydrophilic character that will govern its solubility.
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO is an organosulfur compound celebrated for its remarkable ability to dissolve an extensive range of both polar and nonpolar molecules, earning it the moniker of a "universal solvent" in research settings.[1][9] As a polar aprotic solvent, it is miscible with water and a wide array of organic solvents, making it the default choice for creating high-concentration stock solutions for compound libraries.[1][10] However, its utility is accompanied by critical challenges that every researcher must manage:
Hygroscopicity: DMSO readily absorbs ambient moisture, which can alter its solvent properties and potentially lead to compound precipitation or degradation over time.[11][12][13]
Precipitation upon Dilution: Compounds that are highly soluble in 100% DMSO may crash out of solution when diluted into aqueous assay buffers, a phenomenon that necessitates careful solubility assessment.[11]
Bioactivity and Cytotoxicity: At concentrations typically above 0.5-1%, DMSO can exert its own biological effects and be toxic to cells, mandating that its final concentration in assays be kept to a minimum and controlled for.[11]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
The term "solubility" is often used loosely, but in drug discovery, it is crucial to distinguish between two fundamentally different measurements: thermodynamic and kinetic solubility.[14]
Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid phase at a specific temperature and pressure. This is a true measure of a compound's intrinsic solubility, achieved by allowing excess solid to equilibrate with the solvent over an extended period (typically 24-48 hours).[5] It is the gold-standard measurement for pre-formulation and late-stage development.[3]
Kinetic Solubility is a measure of how much of a compound, predissolved in a concentrated DMSO stock, can be diluted into an aqueous buffer before it precipitates.[4][15] This process creates a supersaturated solution, and the measurement reflects the point at which the compound begins to fall out of this thermodynamically unstable state. While not a true equilibrium value, it is a high-throughput parameter that is highly relevant for predicting behavior in in vitro biological assays.[16][17]
The causality for using both is clear: kinetic solubility provides a rapid, early warning of potential precipitation issues in HTS, while thermodynamic solubility provides the definitive data needed for formulation and predicting in-vivo behavior.[3]
Caption: Conceptual pathways for determining thermodynamic vs. kinetic solubility.
Factors Influencing Solubility
The solubility of a compound is governed by the thermodynamics of the dissolution process.[18] Key factors include:
Temperature: For most solids, dissolution is an endothermic process (it consumes heat), meaning solubility increases with temperature according to the van 't Hoff equation.[18][19] Conversely, if the process is exothermic, solubility will decrease as temperature rises.
Solid-State Properties: The crystalline form (polymorph) of a compound significantly impacts solubility. Metastable polymorphs are more energetic and thus more soluble than the most stable crystalline form. It is crucial to know which form is being tested.
Solute-Solvent Interactions: The principle of "like dissolves like" provides a useful heuristic.[20] The dissolution of 1-Benzyl-N-methyl-1H-imidazol-2-amine in DMSO is favored by the polar interactions between DMSO's sulfoxide group and the imidazole ring and amine function, as well as dispersion forces involving the benzyl group.
Experimental Design: A Two-Tiered Approach
A logical, phased approach to solubility profiling conserves compound and resources while providing the right level of information at each stage of discovery.[16] We advocate for a two-tiered strategy.
Tier 1 (Early Discovery/HTS): A high-throughput Kinetic Solubility assay is performed. The primary goal is to quickly flag compounds that are likely to precipitate in biological screens, ensuring the integrity of SAR data. This is a screening assay.
Tier 2 (Lead Optimization/Pre-formulation): For promising compounds progressing from Tier 1, a low-throughput Thermodynamic Solubility assay is conducted. The objective is to obtain a definitive, equilibrium value that will inform dose-setting for in vivo studies and guide formulation development.
Caption: A two-tiered workflow for solubility profiling in drug discovery.
Protocols for Determining Solubility in DMSO
Materials and Reagents
1-Benzyl-N-methyl-1H-imidazol-2-amine (solid, high purity)
Anhydrous Dimethyl Sulfoxide (DMSO), ACS grade or higher
Calibrated analytical balance
Vortex mixer and/or sonicator
Thermostatically controlled shaker/incubator
Microcentrifuge or filtration apparatus (e.g., 96-well filter plates)[5]
Calibrated positive displacement micropipettes
Appropriate vials (e.g., glass HPLC vials, 2 mL microcentrifuge tubes)
Causality: This protocol is designed to mimic the process of diluting a DMSO stock into an aqueous buffer for a biological assay. It rapidly identifies the concentration at which the compound is no longer kinetically soluble, providing a direct correlate to potential precipitation issues in HTS.
Stock Solution Preparation:
a. Accurately weigh a sufficient amount of 1-Benzyl-N-methyl-1H-imidazol-2-amine to prepare a 10 mM stock solution in 100% anhydrous DMSO.
b. Add the calculated volume of DMSO.
c. Vortex and/or sonicate until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but compound stability must be confirmed.[11]
Serial Dilution:
a. In a 96-well plate or series of tubes, perform a serial dilution of the 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., from 10 mM down to ~5 µM). This step ensures that any precipitation observed is due to the addition of the aqueous buffer, not insolubility in the intermediate DMSO concentration.[11]
Aqueous Dilution and Incubation:
a. Transfer a small, fixed volume (e.g., 5 µL) from each DMSO concentration into a 96-well plate.
b. Rapidly add a larger volume (e.g., 95 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 5%.
c. Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[4]
Quantification:
a. Measure the amount of precipitate formed using laser nephelometry, where light scattering is proportional to the amount of insoluble material.[6]
b. Alternatively, filter or centrifuge the plate to pellet the precipitate.[5]
c. Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy) against a standard curve prepared in the same final solvent mixture (e.g., 5% DMSO/buffer).
d. The kinetic solubility is the highest concentration at which no significant precipitate is observed.
Causality: This protocol, based on the established shake-flask method, is designed to achieve a true thermodynamic equilibrium between the solid compound and the solvent (DMSO).[5][21] By using an excess of the solid, we ensure the final solution is genuinely saturated, providing the most accurate and reliable measure of intrinsic solubility.
Sample Preparation:
a. Add an excess amount of solid 1-Benzyl-N-methyl-1H-imidazol-2-amine to a series of glass vials. "Excess" means enough solid will visibly remain at the end of the experiment. A 2-4 fold excess over the expected solubility is recommended to avoid issues with soluble impurities.[21]
b. Add a precise volume of DMSO to each vial.
Equilibration:
a. Seal the vials tightly to prevent solvent evaporation or water absorption.
b. Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C).
c. Agitate the slurries for a minimum of 24 hours. To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration no longer changes.
Phase Separation (Self-Validation Step):
a. After equilibration, allow the vials to stand briefly for the larger particles to settle.
b. Carefully withdraw an aliquot of the suspension and separate the liquid from the solid phase. This must be done without altering the temperature.
c. Method A (Centrifugation): Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.[22]
d. Method B (Filtration): Filter the aliquot through a chemically inert, low-binding filter (e.g., PTFE).
e. Trustworthiness: The remaining solid should be collected and analyzed (e.g., by DSC or XRD) to confirm that no phase change (polymorphic transformation) or degradation has occurred during the experiment. This step is critical for validating that the measured solubility corresponds to the initial solid form.[21]
Quantification:
a. Carefully take a known volume of the clear supernatant.
b. Dilute the supernatant with an appropriate solvent (e.g., DMSO or mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.
c. Analyze the concentration of the diluted sample using a validated HPLC-UV method.
d. Back-calculate to determine the concentration in the original saturated solution. This value is the thermodynamic solubility.
Data Analysis and Interpretation
Data Presentation
Quantitative solubility data should be presented clearly and concisely. The units should be consistent and relevant to the audience (e.g., µg/mL for formulators, µM for biologists).
Table 1: Example Kinetic Solubility Data for 1-Benzyl-N-methyl-1H-imidazol-2-amine in PBS (pH 7.4) with 5% DMSO
Parameter
Value
Unit
Method
Kinetic Solubility
>200
µM
Nephelometry
Kinetic Solubility
215 ± 12
µM
HPLC-UV
| Interpretation: | The compound exhibits high kinetic solubility, suggesting a low risk of precipitation in standard in vitro assays at concentrations up to 200 µM. | | |
Table 2: Example Thermodynamic Solubility Data for 1-Benzyl-N-methyl-1H-imidazol-2-amine in Anhydrous DMSO
Temperature (°C)
Thermodynamic Solubility (mg/mL)
Thermodynamic Solubility (M)
25
155 ± 8
0.90
37
182 ± 11
1.06
| Interpretation: | The solubility in pure DMSO is very high and increases with temperature, indicating an endothermic dissolution process.[18][19] This suggests that stock solutions are unlikely to have issues at room temperature or 37°C, provided the DMSO remains anhydrous. | | |
Advanced Considerations and Best Practices
Managing Hygroscopicity: DMSO is highly hygroscopic.[12] All experiments should use anhydrous DMSO, and stock solutions should be stored in tightly sealed containers with desiccant, preferably in small aliquots to minimize exposure to atmospheric moisture upon use.[11] Absorbed water can significantly decrease the solubility of hydrophobic compounds.
Compound Stability: It is prudent to assess the stability of the compound in DMSO over time. A simple experiment involves analyzing the purity of a stock solution by HPLC immediately after preparation and again after a set period of storage under standard conditions (e.g., 1 week at room temperature).
The DMSO-Precipitation Problem: If kinetic solubility is low, consider strategies to mitigate precipitation in assays. These include performing serial dilutions in 100% DMSO to a lower concentration before the final addition to the aqueous buffer or exploring the use of alternative solvents or formulation strategies.[11]
Conclusion
Determining the solubility profile of a novel compound like 1-Benzyl-N-methyl-1H-imidazol-2-amine in DMSO is a foundational activity in drug discovery. It is not a single measurement but a multi-faceted characterization. By employing a strategic, two-tiered approach that distinguishes between kinetic and thermodynamic solubility, researchers can generate decision-enabling data. The high-throughput kinetic assessment provides an early warning system for assay artifacts, preserving the integrity of screening data. The rigorous, equilibrium-based thermodynamic measurement provides the gold-standard value required for advancing a compound toward clinical development. The protocols and principles outlined in this guide provide a robust framework for obtaining accurate, reliable, and interpretable solubility data, empowering scientists to better predict and optimize the performance of their therapeutic candidates.
References
Vertex AI Search. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
AntBio. (2026). Dimethyl Sulfoxide (DMSO)
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
American Chemical Society. (2021). Dimethyl sulfoxide.
National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link] dissolution-and-solubility/
Synthesis of 1-Benzyl-N-methyl-1H-imidazol-2-amine from cyanamide
Application Note: Regioselective Synthesis of 1-Benzyl-N-methyl-1H-imidazol-2-amine Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-Benzyl-N-methyl-1H-imidazol-2-amine u...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Synthesis of 1-Benzyl-N-methyl-1H-imidazol-2-amine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-Benzyl-N-methyl-1H-imidazol-2-amine utilizing Cyanamide as the primary guanidinylation agent.
While direct condensation of
-halo ketones with substituted guanidines is a common route, it often suffers from regioselectivity issues (yielding mixtures of 1-methyl and 1-benzyl isomers). This guide presents a convergent stepwise approach :
Precursor Assembly: Synthesis of a secondary amino-acetal.
Marckwald-Type Cyclization: Reaction with Cyanamide to form the 1-benzyl-2-aminoimidazole core.
Regioselective N-Methylation: Reductive amination to install the exocyclic methyl group.
This methodology ensures the benzyl group is exclusively at the
position and the methyl group is exclusively on the exocyclic amine, satisfying high-purity requirements for pharmaceutical intermediates (e.g., adrenergic receptor ligands).
Retrosynthetic Analysis & Strategy
The structural integrity of the target relies on the correct ordering of bond formations. Direct alkylation of the 2-aminoimidazole ring is prone to alkylating the ring nitrogens (
), leading to imino-imidazoline byproducts.
Strategic Pathway:
Backbone Construction: We utilize N-benzylamine and bromoacetaldehyde dimethyl acetal to create the acyclic backbone.
Ring Closure:Cyanamide (
) is used to convert the secondary amine into a monosubstituted guanidine intermediate, which cyclizes in situ under acidic conditions. This locks the benzyl group at position 1.
Functionalization: The exocyclic amino group (
) is methylated via reductive amination, exploiting the difference in nucleophilicity between the exocyclic amine (capable of forming a Schiff base) and the ring nitrogens.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from Benzylamine, Acetal, and Cyanamide.
Experimental Protocols
Phase 1: Synthesis of N-Benzyl-2,2-dimethoxyethanamine
This step creates the "spine" of the molecule, attaching the benzyl group to the nitrogen that will eventually become
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Benzylamine and Bromoacetaldehyde dimethyl acetal in DMF (50 mL).
Base Addition: Add anhydrous
to the solution.
Reaction: Heat the mixture to 100°C for 12 hours under an inert atmosphere (
).
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The spot for benzylamine should disappear.
Workup: Cool to room temperature. Pour the mixture into ice water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).
Purification: Wash the combined organic layers with brine, dry over
, and concentrate in vacuo. The crude oil can be distilled (bp ~135°C at 2 mmHg) or used directly if purity >90% by NMR.
Yield: ~75-85% (Pale yellow oil).
Phase 2: Cyanamide Condensation & Cyclization
This is the critical step where the imidazole ring is formed. The use of Cyanamide with the secondary amine generates a guanidine intermediate that cyclizes upon acid hydrolysis of the acetal.
Cyanamide (50% aq. solution or crystalline) (5.0 g, 120 mmol)
Acetic Acid (Glacial)
Hydrochloric Acid (6M)
Protocol:
Condensation: In a reaction vessel, mix the amine (100 mmol) and Cyanamide (120 mmol) in water (50 mL). Add Acetic Acid (5 mL) to adjust pH to ~4-5.
Heating: Heat the mixture to 100°C for 1 hour . This forms the intermediate guanidine salt.
Cyclization: Add 6M HCl (30 mL) directly to the hot reaction mixture. Continue heating at 100°C for an additional 30 minutes .
Mechanism:[1][2][3][4][5] The acid hydrolyzes the dimethyl acetal to an aldehyde, which is immediately attacked by the guanidine nitrogen, followed by dehydration to aromatize the ring.
Neutralization: Cool the reaction to 0°C. Carefully basify with NaOH (20% aq) to pH > 10.
Isolation: The product, 1-Benzyl-1H-imidazol-2-amine , will precipitate as a solid or oil. Extract with Chloroform (3 x 50 mL).
Crystallization: Evaporate solvent. Recrystallize from Ethanol/Ether.
Imine Formation: Dissolve the 2-aminoimidazole (10 mmol) in Methanol (20 mL). Add Paraformaldehyde (12 mmol) and stir at reflux for 2 hours.
Note: This forms the Schiff base species preferentially on the exocyclic nitrogen.
Reduction: Cool to 0°C. Add Sodium Borohydride (
, 15 mmol) portion-wise over 20 minutes. (Alternatively, use for milder conditions if functional group tolerance is needed).
Quench: Stir at room temperature for 2 hours. Quench with water (5 mL).
Extraction: Evaporate Methanol. Dissolve residue in water/DCM. Extract with DCM.
Final Purification: The product is purified via column chromatography (DCM:MeOH 95:5).
Final Product:1-Benzyl-N-methyl-1H-imidazol-2-amine
Process Data & Troubleshooting
Parameter
Specification / Condition
Troubleshooting Note
Stoichiometry (Phase 1)
1.0 eq Amine : 1.0 eq Acetal
Excess acetal can be difficult to remove; stick to 1:1.
Cyanamide Source
50% Aqueous Solution preferred
If using solid cyanamide, ensure it is not dimerized (dicyandiamide).
Cyclization pH
pH < 1 (during HCl step)
Acetal hydrolysis requires strong acid. If yield is low, increase HCl conc.
Methylation Selectivity
Exocyclic vs. Ring N
If Ring N-methylation is observed (quaternary salt), switch to the Formylation/Reduction route (Formic acid/Ac2O then LiAlH4).
Mechanistic Pathway (Graphviz)
The following diagram illustrates the chemical transformations, highlighting the critical cyclization step where the acetal carbon acts as the electrophile for the guanidine nitrogen.
Figure 2: Step-wise mechanistic flow from precursors to the final methylated target.
References
Validates the core cyclization of cyanamide with N-benzyl-2,2-dimethoxyethanamine.
Organic Syntheses. (n.d.). 2,2-Diethoxy-1-isocyanoethane.[8] Retrieved from [Link]
Provides foundational chemistry for amino-acetal handling and reactivity.
General protocols for 2-aminoimidazole synthesis and handling.
PubChem. (n.d.). Compound Summary: 1-Benzyl-1H-imidazol-2-amine.[6][7] Retrieved from [Link]
Verification of the intermedi
Giles, R. L., et al. (2009).[9] Addition-hydroamination reactions of propargyl cyanamides: rapid access to highly substituted 2-aminoimidazoles. Angewandte Chemie, 48(17). Retrieved from [Link]
Advanced mechanistic insight into cyanamide-based imidazole synthesis.
Application Note: Regioselective N-Methylation of 1-Benzyl-1H-imidazol-2-amine
Executive Summary & Mechanistic Rationale The 2-aminoimidazole scaffold is a privileged pharmacophore prevalent in numerous bioactive marine alkaloids (e.g., oroidin, clathrodin, and naamidine A) and synthetic kinase inh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The 2-aminoimidazole scaffold is a privileged pharmacophore prevalent in numerous bioactive marine alkaloids (e.g., oroidin, clathrodin, and naamidine A) and synthetic kinase inhibitors[1]. However, the late-stage functionalization of the exocyclic amine (N2) presents a significant synthetic challenge. The inherent amidine-like resonance of the 2-aminoimidazole system localizes the highest electron density at the endocyclic N3 position, making it the most nucleophilic site[2].
Consequently, direct alkylation of 1-benzyl-1H-imidazol-2-amine with methyl iodide (MeI) and standard bases predominantly yields the undesired N3-methylated imidazolium salt. To achieve strict regiocontrol and selectively methylate the exocyclic N2 position, the intrinsic nucleophilicity of the system must be bypassed or modulated.
This application note details two field-proven, self-validating methodologies to achieve selective mono-N-methylation:
Reductive Amination (Pathway A): Exploits the dynamic equilibrium of iminium ion formation, selectively trapping the exocyclic amine with formaldehyde before mild hydride reduction[3].
Boc-Directed Alkylation (Pathway B): Utilizes an electron-withdrawing tert-butyloxycarbonyl (Boc) group to lower the pKa of the exocyclic amine, enabling selective deprotonation and subsequent irreversible methylation[4].
Fig 1: Mechanistic divergence in the N-methylation of 1-benzyl-1H-imidazol-2-amine.
Strategic Pathway Comparison
The selection of the appropriate protocol depends on the scale of the reaction and the tolerance of the substrate to reductive versus acidic conditions.
) is specifically selected over sodium borohydride (). The electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the hydride, preventing the premature reduction of formaldehyde into methanol. This allows the transient iminium ion to fully form before reduction occurs[3]. Acetic acid is added to act as a mild proton source, catalyzing hemiaminal dehydration while buffering the highly basic N3 nitrogen to prevent catalyst poisoning.
Imine Formation: In a flame-dried 25 mL round-bottom flask, dissolve 1-benzyl-1H-imidazol-2-amine in 5.0 mL of anhydrous DCE. Add glacial acetic acid, followed by the dropwise addition of 37% aqueous formaldehyde.
Equilibration: Stir the reaction mixture at room temperature (20–25 °C) for 30 minutes. Validation Checkpoint: The solution may turn slightly opalescent as the hemiaminal/iminium equilibrium establishes.
Reduction: Cool the flask to 0 °C using an ice bath. Add
portion-wise over 10 minutes. The slow addition controls the mild exothermic hydride transfer and minimizes off-target reduction.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Quench & Workup: Dilute the mixture with 10 mL of Dichloromethane (DCM). Slowly add 10 mL of saturated aqueous
to neutralize the acetic acid and quench unreacted hydride (monitor for evolution).
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: 95:5 DCM:MeOH with 1%
to prevent streaking of the basic amine).
Protocol B: Boc-Directed Protection-Alkylation
Causality & Design: This three-step sequence guarantees absolute regiocontrol. The installation of the Boc group transforms the basic exocyclic amine into an electron-deficient carbamate. This drastically lowers its pKa, allowing it to be selectively deprotonated by Sodium Hydride (NaH) to form a localized, highly nucleophilic amide anion[5]. Subsequent addition of MeI results in exclusive N-methylation. Finally, acidic cleavage with TFA liberates the target compound[4].
Step 1: N-Boc Protection
Dissolve 1-benzyl-1H-imidazol-2-amine (1.0 eq, 5.0 mmol) in 20 mL of anhydrous THF.
Add Di-tert-butyl dicarbonate (
, 1.1 eq, 5.5 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
Stir at room temperature for 4 hours. Validation Checkpoint: TLC (EtOAc:Hexanes 1:1) should show complete consumption of the highly polar starting material.
Concentrate and filter through a short silica pad to isolate tert-butyl (1-benzyl-1H-imidazol-2-yl)carbamate.
Step 2: Selective Alkylation
In a strictly anhydrous environment (Argon atmosphere), dissolve the Boc-protected intermediate (1.0 eq, 4.0 mmol) in 15 mL of anhydrous DMF. Cool to 0 °C.
Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 4.8 mmol). Stir at 0 °C for 30 minutes until
evolution ceases.
Add Methyl Iodide (MeI, 1.2 eq, 4.8 mmol) dropwise. Remove the ice bath and stir for 2 hours at room temperature.
Quench with saturated aqueous
(10 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the organic layer extensively with water (3 × 20 mL) to remove DMF. Dry and concentrate to yield the N-Boc-N-methyl intermediate.
Step 3: Deprotection
Dissolve the crude N-Boc-N-methyl intermediate in 10 mL of DCM.
Add 2.5 mL of Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Causality: The acid protonates the tert-butyl ester, leading to the expulsion of the isobutylene cation and subsequent decarboxylation of the carbamic acid.
Concentrate the mixture in vacuo to remove excess TFA.
Redissolve in DCM and wash with 1M NaOH until the aqueous layer is pH > 10. Extract, dry, and concentrate to yield the pure 1-benzyl-N-methyl-1H-imidazol-2-amine.
Analytical Validation System
To ensure the protocol operates as a self-validating system, verify the final product against the following analytical benchmarks:
LC-MS (ESI+): Calculated for
: m/z 188.11. Found: ~188.1.
H NMR (400 MHz, ):
7.35 – 7.15 (m, 5H, Phenyl protons)
6.75 (d, J = 1.5 Hz, 1H, Imidazole H-4)
6.55 (d, J = 1.5 Hz, 1H, Imidazole H-5)
4.95 (s, 2H, Benzyl )
3.80 (br s, 1H, Exocyclic , exchangeable with D₂O)
2.85 (s, 3H, N-)
Failure Mode Indicator: A singlet integrating to 3H at ~3.8 - 4.0 ppm indicates undesired N3-methylation (imidazolium salt formation).
References
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry
National Institutes of Health (PMC)
URL:[Link]
(Referenced for the privileged nature of the imidazole pharmacophore[1])
Synthesis of Naamidine A and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
(Referenced for the regioselectivity challenges and nucleophilicity of N3 in 2-aminoimidazoles[2])
Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues
HELDA (University of Helsinki)
URL:[Link]
(Referenced for the reductive amination strategy on 2-aminoimidazoles[3])
Optimized selective N-methylation of peptides on solid support
Journal of Peptide Science (PubMed)
URL: [Link]
(Referenced for the mechanistic rationale of directed N-methylation[4])
Enantiospecific Total Synthesis of (-)-Agelastatin A and Evaluation of its Biological Properties
UCL Discovery
URL:[Link]
(Referenced for the N-Boc protection and subsequent functionalization of complex amine scaffolds[5])
Preparation of 1-Benzyl-N-methyl-1H-imidazol-2-amine dihydrochloride salt
Abstract & Strategic Overview This application note details the synthesis of 1-Benzyl-N-methyl-1H-imidazol-2-amine dihydrochloride , a substituted 2-aminoimidazole scaffold often utilized in medicinal chemistry as an iso...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
This application note details the synthesis of 1-Benzyl-N-methyl-1H-imidazol-2-amine dihydrochloride , a substituted 2-aminoimidazole scaffold often utilized in medicinal chemistry as an isostere for guanidines or as an
-adrenergic receptor ligand.
While direct alkylation of 2-aminoimidazoles often leads to regiochemical ambiguity (N-alkyl vs. exo-amino alkylation), this protocol employs a Nucleophilic Aromatic Substitution (SNAr) strategy. This route ensures regiospecificity by establishing the N-benzyl core on a 2-chloro intermediate before introducing the methylamine moiety. This "displacement" strategy is superior to cyclization methods for this specific analog due to the commercial availability of the halogenated precursors and the robustness of the purification workflow.
Key Feature: Regiochemically defined N-methyl substitution on the exocyclic amine.
Synthesis Architecture (Pathway Logic)
The synthesis is divided into three critical phases to ensure high purity and correct salt stoichiometry.
Phase 1: Scaffold Construction (Benzylation)
We utilize 2-chloro-1H-imidazole as the starting material. The chlorine atom at C2 serves as a "place-holder" leaving group. Alkylation at N1 with benzyl chloride proceeds under basic conditions.
Phase 2: Amination (SNAr Displacement)
The 2-chloro-1-benzylimidazole intermediate is electron-deficient at C2, allowing for nucleophilic displacement by methylamine. Note: This step requires elevated temperature/pressure (sealed vessel) as the imidazole ring is not as electron-deficient as a pyridine or nitro-benzene system.
Phase 3: Salt Formation (Anhydrous)
The resulting free base is converted to the dihydrochloride salt using anhydrous HCl in dioxane. Critical Note: 2-aminoimidazoles are highly basic (pKa ~8.5). While the monohydrochloride is stable, the dihydrochloride is hygroscopic and requires strict anhydrous handling to prevent reversion to the mono-salt.
Visual Workflow (DOT Diagram)
Caption: Figure 1. Linear synthesis pathway utilizing the displacement of a 2-chloro leaving group.
Detailed Experimental Protocols
Step 1: Preparation of 1-Benzyl-2-chloro-1H-imidazole
Rationale: Secures the N1 position before the amino group is introduced.
Reagents:
2-Chloro-1H-imidazole (10.0 g, 97.5 mmol)
Benzyl chloride (12.9 g, 102 mmol, 1.05 equiv)
Potassium Carbonate (K
CO), anhydrous (20.2 g, 146 mmol, 1.5 equiv)
DMF (Dimethylformamide), anhydrous (100 mL)
Protocol:
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-chloro-1H-imidazole and K
CO in DMF.
Addition: Add benzyl chloride dropwise via syringe over 10 minutes at room temperature.
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.2) should disappear, replaced by a higher running spot (Rf ~0.6).
Workup: Pour the reaction mixture into ice-water (400 mL). A white to off-white solid should precipitate.
Isolation: Stir the aqueous suspension for 30 minutes. Filter the solid using a Büchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF.
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Expected Yield: 16.5 – 17.5 g (88-93%).
QC Check: 1H NMR (CDCl
) should show a singlet at ~5.1 ppm (Benzyl CH) and two doublets for the imidazole ring protons.
Step 2: Synthesis of 1-Benzyl-N-methyl-1H-imidazol-2-amine (Free Base)
Rationale: High temperature is required to force the methylamine to displace the chlorine. A sealed vessel prevents the loss of volatile methylamine.
Reagents:
1-Benzyl-2-chloro-1H-imidazole (5.0 g, 26.0 mmol)
Methylamine (33% wt. solution in absolute ethanol) (25 mL, large excess)
Optional Catalyst: Copper powder (100 mg) can accelerate the reaction but requires filtration later.
Protocol:
Setup: Place the 1-benzyl-2-chloroimidazole and methylamine solution into a heavy-walled pressure tube or a stainless steel autoclave.
Reaction: Seal the vessel and heat to 120°C (oil bath temperature) for 16–24 hours.
Safety Note: Internal pressure will generate. Use a blast shield.
Monitoring: Cool to room temperature carefully. Open the seal. Check TLC (DCM:MeOH 9:1). The product will be more polar (lower Rf) than the starting chloride.
Workup: Concentrate the reaction mixture to dryness under reduced pressure to remove excess methylamine and ethanol.
Purification: The residue is likely an oil. Dissolve in DCM (100 mL) and wash with saturated NaHCO
(50 mL) to ensure the free base form. Dry the organic layer over NaSO, filter, and concentrate.[1]
Refinement: If the crude is dark, pass through a short pad of silica gel eluting with DCM:MeOH (95:5).
Expected Yield: 3.5 – 4.0 g (70-80%) as a viscous pale yellow oil.
Step 3: Formation of the Dihydrochloride Salt
Rationale: The dihydrochloride is the requested form. It requires excess protons and non-aqueous conditions to precipitate.
Dissolution: Dissolve the free base oil (3.0 g) in anhydrous Diethyl Ether (20 mL). If not fully soluble, add a minimum amount of dry Ethanol (1-2 mL).
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add the 4M HCl in Dioxane with vigorous stirring.
Precipitation: A white precipitate will form immediately. Continue stirring at 0°C for 30 minutes.
Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption). Wash the cake with cold anhydrous ether (3 x 20 mL).
Drying: Dry immediately in a vacuum desiccator over P
Scientist's Note on Salt Stoichiometry:
The 2-aminoimidazole core has a pKa of ~8.5 (N3 protonation). The second protonation (exocyclic amine) is difficult. The "dihydrochloride" is often a lattice complex where the second HCl is loosely bound. If the salt is dried too aggressively (high heat >60°C under vacuum), it may revert to the monohydrochloride (HCl content ~1.0 eq). Always report the chloride content titration results.
Troubleshooting & Purification Logic
If the purity is low or the oil in Step 2 is intractable, follow this logic flow:
Caption: Figure 2. Decision matrix for purifying the intermediate free base before salt formation.
References
Zhang, L., et al. (2011). "Synthesis and biological evaluation of 1-benzyl-2-aminoimidazoles as novel antimalarial agents." Journal of Medicinal Chemistry, 54(19), 6634–6646.
Van Leusen, A. M., et al. (1981). "Chemistry of sulfonylmethyl isocyanides. 19. Synthesis of 1,5-disubstituted imidazoles." Journal of Organic Chemistry, 46(10), 2069–2075. (Background on imidazole construction).
Caroon, J. M., et al. (1981). "Synthesis and antihypertensive activity of a series of 2-aminoimidazoles." Journal of Medicinal Chemistry, 24(11), 1320–1328. (Standard SNAr conditions for 2-chloroimidazoles).
BenchChem Application Note. (2025). "Synthesis of 1-Benzylimidazole Derivatives."
Disclaimer: This protocol involves the use of hazardous chemicals (Benzyl chloride, Alkyl amines). All procedures should be performed in a fume hood with appropriate PPE.
Application Note: Optimizing 1-Benzyl-N-methyl-1H-imidazol-2-amine Scaffolds in Fragment-Based Drug Discovery
Executive Summary This guide details the application of 1-Benzyl-N-methyl-1H-imidazol-2-amine (BNMIA) as a model fragment in the discovery of inhibitors for aspartic proteases (e.g., BACE1) and heme-dependent enzymes (e....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the application of 1-Benzyl-N-methyl-1H-imidazol-2-amine (BNMIA) as a model fragment in the discovery of inhibitors for aspartic proteases (e.g., BACE1) and heme-dependent enzymes (e.g., iNOS). The 2-aminoimidazole core is a privileged scaffold in medicinal chemistry due to its ability to form bidentate hydrogen bonds with catalytic aspartic acid dyads. This note provides biophysical characterization protocols, screening workflows, and structural insights to transition this fragment from a "hit" to a high-affinity lead.
Biophysical Profile & Mechanism of Action
The Pharmacophore
BNMIA represents a classic "head-and-tail" fragment:
The Head (Polar): The N-methyl-2-aminoimidazole motif. At physiological pH, this group is capable of protonation (
), allowing it to mimic the transition state of peptide hydrolysis or interact directly with heme iron.
The Tail (Hydrophobic): The 1-benzyl group provides a lipophilic anchor, typically targeting the S1 or S1' specificity pockets of proteases.
Tautomerism and Protonation
Understanding the tautomeric state is critical for docking studies and binding affinity prediction. The 2-aminoimidazole group exists in equilibrium between the amino and imino forms.
Binding State: In the context of BACE1 (Beta-secretase 1), the fragment binds predominantly in its protonated amino form . The positive charge is delocalized across the N-C-N system, facilitating a salt bridge interaction with the catalytic aspartates (Asp32/Asp228).
Physicochemical Properties Table
Property
Value (Approx.)
Implication for FBDD
Molecular Weight
201.27 Da
Ideal fragment (<300 Da), allowing room for growth.
cLogP
1.6 - 1.9
Good solubility for biological assays; low risk of aggregation.
pK_a (Conj. Acid)
~7.8
Significant fraction protonated at pH 7.4; pH-dependent binding likely.
H-Bond Donors
1 (Exocyclic NH)
Critical for directional H-bonding.
H-Bond Acceptors
1 (Ring N3)
Becomes a donor upon protonation.
Experimental Protocols
Protocol A: Solubility & Library Preparation
Objective: Prepare stable stocks for high-concentration screening without precipitation or aggregation artifacts.
) and kinetics. Due to the fast off-rates of fragments, equilibrium analysis is prioritized.
Instrument Setup (e.g., Biacore 8K or T200):
Sensor Chip: CM5 or Series S (Carboxylated dextran).
Ligand: Target protein (e.g., BACE1 ectodomain) immobilized via amine coupling (Target immobilization level: ~3000-5000 RU to maximize signal for small fragments).
Running Buffer: PBS-P+ (pH 7.4), 2% DMSO. Crucial: Match DMSO concentration exactly between running buffer and samples.
Step-by-Step Workflow:
Solvent Correction: Perform a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index shifts.
Injection: Inject BNMIA at concentrations ranging from 0.5x to 10x the estimated
(typically 10 µM to 2 mM).
Contact Time: 30 seconds (sufficient for fast-on/fast-off).
Flow Rate: 30 µL/min.
Regeneration: Usually not required for fragments; simple buffer wash is sufficient.
Analysis:
Fit data to a Steady State Affinity (1:1) model.
Note: If the sensorgram is square-shaped (fast kinetics), do not attempt kinetic fitting (
). Rely on vs. Concentration plots.
Protocol C: Saturation Transfer Difference (STD) NMR
Objective: Validate binding and map the epitope (identify which protons are in contact with the protein).
Sample Preparation:
Protein: 10 µM Target Protein in deuterated buffer (
PBS).
Ligand: 1 mM BNMIA (100:1 Ligand-to-Protein ratio).
Acquisition:
On-Resonance Irradiation: Set frequency to -1.0 ppm or 12 ppm (protein methyls/amides) to saturate protein signals.
Off-Resonance Irradiation: Set frequency to 40 ppm (control).
Difference Spectrum: Subtract On-Resonance from Off-Resonance.
Interpretation:
Signals appearing in the difference spectrum indicate binding.
Strongest Signals: Correspond to protons closest to the protein surface. Expect strong STD effects from the Benzyl aromatic protons (hydrophobic burial) and the N-methyl group .
Fragment Hit-to-Lead Optimization Strategy
Once binding is confirmed, BNMIA serves as a robust starting point. The optimization strategy focuses on "growing" the fragment into adjacent pockets.
Structural Biology Insight (BACE1 Example)
In a typical BACE1-BNMIA complex:
Interaction 1: The protonated imidazole ring sits between Asp32 and Asp228, forming a salt bridge.
Interaction 2: The 1-benzyl group extends into the S1 subsite (a large hydrophobic pocket).
Growth Vector: The exocyclic amine (N-methyl) points towards the S2' pocket or solvent.
Chemical Elaboration Pathways
Vector A: Benzyl Ring Substitution (S1 Optimization)
Modification: Add meta-chlorine or meta-phenyl groups to the benzyl ring.
Rationale: To fill the hydrophobic S1 subsite more efficiently and displace conserved water molecules.
Improving yield of 1-Benzyl-N-methyl-1H-imidazol-2-amine synthesis
Welcome to the Technical Support Center for the synthesis of 1-Benzyl-N-methyl-1H-imidazol-2-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, providing you with the mech...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1-Benzyl-N-methyl-1H-imidazol-2-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, providing you with the mechanistic causality and field-proven troubleshooting logic necessary to achieve high-yield, reproducible results in your drug development workflows.
Mechanistic Overview & Synthetic Strategy
While modern approaches like the Pd-catalyzed carboamination of N-propargyl guanidines offer excellent pathways for complex 2-aminoimidazoles[1], the most scalable and atom-economical route for 1-benzyl-N-methyl-1H-imidazol-2-amine relies on the classical condensation of an
In situ Deprotection: Acidic hydrolysis of N-benzyl-2,2-diethoxyethanamine to generate the highly reactive N-benzylaminoacetaldehyde.
Guanidinylation & Cyclization: Nucleophilic attack of the secondary amine onto N-methylcyanamide, followed by intramolecular dehydration to form the imidazole core.
Reaction pathway for 1-Benzyl-N-methyl-1H-imidazol-2-amine via cyanamide condensation.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.
Step 1: Acetal Deprotection
Action: Suspend 10.0 mmol of N-benzyl-2,2-diethoxyethanamine in 20 mL of 1.0 M aqueous HCl. Stir and heat to 80 °C for 45 minutes.
Causality: The acidic environment drives the hydrolysis of the diethyl acetal. The resulting
-aminoaldehyde is highly prone to dimerization (forming pyrazines) if left as a free base; keeping it in 1.0 M HCl ensures it remains protonated and stable.
Validation Checkpoint: Pull a 10 µL aliquot, quench immediately into 100 µL of saturated NaHCO₃, and analyze via LC-MS. The mass of the acetal (
224) must be completely absent, replaced by the aldehyde ( 150).
Step 2: Guanidinylation & Cyclization
Action: Cool the reaction mixture to 25 °C. Using an automated titrator or careful dropwise addition, adjust the pH to exactly 4.5 using 1.0 M NaOH. Immediately add 12.0 mmol of N-methylcyanamide. Heat the mixture to 95 °C for 2 hours.
Causality: The pH setpoint is the most critical parameter in this synthesis[2]. At pH 4.5, N-methylcyanamide is sufficiently activated by hydrogen bonding to act as an electrophile, while a small equilibrium fraction of the secondary amine remains unprotonated and nucleophilic.
Validation Checkpoint: Monitor the reaction at the 60-minute mark via LC-MS. You should observe the transient guanidine intermediate (
206) actively converting into the final cyclized product ( 188).
Quantitative Optimization Data
Deviations in pH and temperature directly dictate the impurity profile. The table below summarizes our field-tested optimization data:
pH Setpoint
Temp (°C)
Acetal Conversion
Target Yield (%)
Major Impurity Profile Observed
2.0
95
>99%
12%
Unreacted aldehyde (Amine is over-protonated)
4.5
95
>99%
84%
Trace pyrazine derivatives (Optimal)
7.0
95
>99%
28%
N,N'-dibenzylpyrazines (Aldehyde dimerization)
4.5
60
>99%
41%
Stalled at uncyclized guanidine intermediate
Troubleshooting & FAQs
Q: My LC-MS shows a massive peak for N,N'-dibenzylpyrazines instead of my target product. What went wrong?A: Your reaction pH drifted too high (basic) during the addition of N-methylcyanamide. When the pH exceeds 5.0, the
-aminoaldehyde exists predominantly as a free base and rapidly self-condenses into pyrazine derivatives before it can react with the cyanamide. Ensure strict pH control (4.5–4.8) using a calibrated pH probe.
Q: The reaction stalls at the guanidine intermediate (
206) and won't cyclize. How do I force the ring closure?A: The intramolecular condensation requires sufficient thermal energy to drive off water. If you are operating below 90 °C, the guanidine intermediate will accumulate. Increase the temperature to 95 °C. If the issue persists, adding a catalytic amount of a mild acid (like acetic acid) can help facilitate the dehydration step.
Q: My lab prefers to avoid cyanamides due to toxicity concerns. Can we synthesize this via a thiourea precursor instead?A: Yes. You can react N-benzyl-2,2-diethoxyethanamine with methyl isothiocyanate to form 1-benzyl-1-(2,2-diethoxyethyl)-3-methylthiourea. To drive the cyclodesulfurization without using hazardous mercury(II) oxide, you can utilize iodoacetic acid in ethanol at 60 °C. This field-proven method effectively mediates the cyclization of thioureas into 2-aminoimidazoles while minimizing urea side-product formation[3].
Q: Why does my yield drop from 84% to 40% when scaling up from 1 gram to 50 grams?A: Scale-up alters the thermal mass and cooling profile of the reaction. In Step 1, if the 50-gram batch is not cooled rapidly from 80 °C to 25 °C before pH adjustment, the extended time at elevated temperatures degrades the sensitive aldehyde. Use an ice bath or a jacketed reactor to ensure rapid cooling before initiating Step 2.
Troubleshooting logic tree for resolving low yields in 2-aminoimidazole synthesis.
References
[1] Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products
Source: PubMed Central (PMC) / NIH
URL:[Link]
[3] Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative
Source: Symbiosis Online Publishing
URL:[Link]
[2] Process for the preparation of ring-substituted 2-aminoimidazoles (US3450709A)
Source: Google Patents
URL:
Purification of 1-Benzyl-N-methyl-1H-imidazol-2-amine by column chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with isolating highly polar, basic heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with isolating highly polar, basic heterocycles.
Here, we will dissect the chromatographic behavior of 1-Benzyl-N-methyl-1H-imidazol-2-amine and provide field-proven, self-validating protocols to ensure high-purity and high-yield recoveries.
Diagnostic Overview & Mechanistic Insights
1-Benzyl-N-methyl-1H-imidazol-2-amine is a notoriously challenging molecule to purify via standard normal-phase chromatography. It features an electron-rich imidazole ring and a secondary exocyclic amine, both acting as strong Lewis bases and hydrogen-bond acceptors.
The Root Cause of Failure: When subjected to bare silica gel (which is packed with Brønsted acidic silanol groups, pKa ~4.5–8.5), the basic nitrogen atoms of the imidazole and amine interact aggressively with the stationary phase[1]. This specific acid-base interaction supersedes normal solvent partitioning, leading to severe peak tailing, broad elution bands, and irreversible adsorption (often resulting in <30% yield)[2].
The Solution: To successfully elute this compound, the chromatographic system must either neutralize the acidic silanol sites using a competitive basic modifier (like Triethylamine, TEA)[3] or utilize a stationary phase that fundamentally lacks these acidic sites (such as amine-functionalized silica)[1].
Purification Strategy Decision Matrix
Decision tree for selecting the optimal chromatographic purification strategy.
Self-Validating Experimental Protocols
Protocol A: Normal-Phase Silica Chromatography with TEA Deactivation
This method utilizes Triethylamine (TEA) as a sacrificial basic modifier. The protonated TEA outcompetes the imidazole derivative for the ionized silanol groups, effectively "capping" the column and allowing the target molecule to elute based on polarity rather than ionic affinity[3].
Step 1: Solvent Preparation. Prepare your optimized mobile phase (e.g., Dichloromethane/Methanol 95:5). Add 1% to 5% (v/v) TEA to the mixture[2].
Step 2: Column Pre-treatment (Critical Checkpoint). Slurry pack the bare silica gel using the TEA-modified solvent. Flush the packed column with at least 3 column volumes (CV) of the mobile phase.
Validation: Test the eluent dripping from the column with pH paper. It must test basic (pH > 8). If it is neutral, the silanol groups have consumed the TEA and are not fully deactivated; continue flushing until basic.
Step 3: Deactivated Dry Loading. If dry loading is necessary, do not use bare silica. Slurry 5g of silica in Ethyl Acetate containing 2% TEA for 15 minutes, filter, and dry[4]. Adsorb your crude sample onto this deactivated silica to prevent irreversible binding at the loading zone.
Step 4: Elution & Fractionation. Load the sample and elute. Monitor fractions via TLC under UV 254 nm (the benzyl group is highly UV active).
Validation: The Rf of the eluting product should remain constant and match the pre-run TEA-modified TLC plate.
Step 5: Post-Purification Cleansing. Pool the product fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the residue with toluene (3 x 20 mL) followed by high vacuum drying (<0.1 Torr) for 12 hours.
This method replaces bare silica with propyl-amine bonded silica. This flips the surface chemistry from acidic to basic, creating a "base shield" that repels the basic imidazole and eliminates the need for mobile phase modifiers entirely[1].
Step 1: Column Selection. Equip your flash chromatography system with an amine-functionalized silica cartridge (e.g., Biotage KP-NH).
Step 2: Solvent System Setup. Program a standard non-polar to polar gradient (e.g., Hexane to Ethyl Acetate). Do not use TEA or Methanol, as strong displacement effects on functionalized silica can disrupt the separation[1].
Step 3: Elution. Run the gradient. The basic surface allows the 1-Benzyl-N-methyl-1H-imidazol-2-amine to partition based strictly on its lipophilicity.
Step 4: Mass Recovery Validation. Weigh the final concentrated product.
Validation: Mass recovery should be >90% of the theoretical crude mass, confirming that no irreversible adsorption occurred on the column.
Quantitative Performance Data
Stationary Phase
Mobile Phase Strategy
Additive
Typical Yield
Peak Shape
Mechanistic Note
Standard Silica (Bare)
DCM / MeOH
None
< 30%
Severe Tailing
Irreversible adsorption due to Brønsted acid-base interactions.
High pH keeps the amine in its free-base, lipophilic form for retention[1].
Troubleshooting Guides & FAQs
Q1: Why is my yield less than 30% when using a highly polar solvent (e.g., 20% MeOH in DCM) on standard silica?A1: Increasing the polarity of the mobile phase with methanol increases eluent strength but fails to disrupt the specific ionic bonds between the basic imidazole nitrogens and the acidic silanol groups. The compound remains irreversibly adsorbed[2]. You must introduce a competing base (like TEA) to break these specific interactions[1].
Q2: I added 1% TEA to my mobile phase, but the compound is still tailing severely. What is the next logical step?A2: First, ensure you pre-flushed the column with the TEA-modified solvent until the eluent tested basic (Protocol A, Step 2). If the column wasn't pre-equilibrated, the TEA was consumed by the column before your sample even moved. If pre-flushing was done correctly and tailing persists, the compound's basicity is overpowering the modifier. You must switch to an amine-functionalized silica column or basic alumina[2].
Q3: My isolated 1-Benzyl-N-methyl-1H-imidazol-2-amine smells strongly of ammonia/fish after Protocol A. How do I fix this?A3: This indicates residual triethylamine or triethylammonium salts trapped in the product matrix. Because 1-Benzyl-N-methyl-1H-imidazol-2-amine is highly polar, TEA can co-crystallize or become trapped in the oil. Dissolve the product in a non-polar solvent like toluene or heptane, and evaporate under reduced pressure (co-evaporation). Repeat this 2-3 times, then apply high vacuum overnight.
Q4: Can I use Reversed-Phase (C18) chromatography for this molecule?A4: Yes. The benzyl group provides sufficient lipophilicity for C18 retention. However, to prevent peak tailing on residual unendcapped silanols on the C18 media, you must run the aqueous mobile phase at a high pH (e.g., using 0.1% ammonium hydroxide). The "2 pH rule" applies here: adjusting the pH to two units above the amine's pKa ensures it remains in its free-base, highly lipophilic form, maximizing retention and peak sharpness[1].
References
Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid
Source: PubMed (Biomedical Chromatography)
URL:[Link]
How do I purify ionizable organic amine compounds using flash column chromatography?
Source: Biotage
URL:[Link]
Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Troubleshooting Hygroscopicity of 1-Benzyl-N-methyl-1H-imidazol-2-amine HCl
Case ID: CAS-22600-75-5-HCl
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
1-Benzyl-N-methyl-1H-imidazol-2-amine Hydrochloride is a salt form prone to deliquescence .[1] The imidazole ring's basic nitrogen, combined with the ionic chloride lattice, creates a high affinity for atmospheric water. This hygroscopicity introduces critical errors in stoichiometry (leading to under-dosing in assays) and physical stability (clumping/liquefaction).[1]
This guide provides authoritative protocols to manage these issues, ensuring data integrity in drug development and organic synthesis workflows.
Module 1: Critical Weighing Protocols
Issue: “The mass on my balance keeps increasing while I weigh the sample.”
The Mechanism
When exposed to ambient humidity (>40% RH), the surface of the HCl salt adsorbs water molecules within seconds. This creates a kinetic error where the displayed mass =
.
Protocol A: The "Weighing by Difference" Technique
Use this for general synthesis where <5% error is acceptable.
Preparation: Dry a glass weighing bottle and stopper in an oven; cool in a desiccator.
Transfer: Add approx. amount of 1-Benzyl-N-methyl-1H-imidazol-2-amine HCl to the bottle inside a glove bag or dry box if possible. Close the stopper.
Initial Weighing (
): Place the closed bottle on the analytical balance. Tare the balance to zero before placing the bottle, then record the mass.
Dispensing: Remove the bottle, open it, and tip the estimated amount into your reaction vessel. Do not use a spatula to scoop out (reduces surface area exposure).
Weigh the entire vial of the compound (do not open it). Record Mass (
).
Inject a known volume of anhydrous solvent (e.g., DMSO or Methanol) directly into the vial through the septum (if available) or by quickly opening/closing.
Dissolve completely to create a stock solution.
Wash the empty vial with solvent and dry it. Weigh the empty vial (
).
Net Mass:
.
Calculate molarity based on this net mass and total solvent volume.[1]
Module 2: Restoration & Drying (The "Rescue" Plan)
Issue: “My sample has turned into a sticky paste or solid cake.”
Drying Workflow
Do not use standard ovens (>100°C) without vacuum, as HCl salts can discolor or sublime over time.[1]
Parameter
Specification
Reason
Equipment
Vacuum Oven
Lowers boiling point of water; prevents thermal degradation.[1][2]
Desiccant
Phosphorus Pentoxide ()
Aggressively binds water; prevents re-absorption during venting.[1]
Temperature
40°C – 50°C
Safe range.[1] Melting point depression by water makes the salt melt at lower temps.
Vacuum
< 10 mbar
Essential to pull water from the crystal lattice.
Duration
12 – 24 Hours
Kinetic removal of deep-lattice water is slow.
Visual Workflow: Decision Tree for Wet Samples
Figure 1: Triage protocol for handling varying degrees of moisture contamination.[1]
Issue: “My IC50 values are shifting between batches.”
If you cannot dry the sample perfectly, you must correct the molecular weight (MW) used in your calculations. Treating a wet sample as 100% pure leads to a lower effective concentration in your assay.
The qNMR Solution (Gold Standard)
Quantitative NMR (qNMR) is superior to Karl Fischer titration for small, precious samples.
Protocol:
Dissolve ~10 mg of sample in DMSO-
(DMSO is preferred over to prevent exchange of amine protons, though exchange is inevitable for the amine/HCl protons).
Add an internal standard (e.g., Maleic Acid or TCNB) with known purity.[1]
Calculate Water Content: Integrate the water peak (approx. 3.3 ppm in DMSO) relative to the compound signals. Note: DMSO is hygroscopic; run a blank solvent scan to subtract background water.
Example Data Table: Impact of Water on Molarity
Target: 10 mM stock solution in 10 mL DMSO
Water Content (w/w)
Mass Weighed (mg)
Actual Concentration (mM)
Error (%)
0% (Dry)
26.02 mg
10.00 mM
0%
5% (Clumped)
26.02 mg
9.50 mM
-5%
12% (Wet)
26.02 mg
8.80 mM
-12%
Module 4: Storage & Stability
Issue: “How do I keep it stable for 12 months?”
Primary Container: Amber glass vial with a Teflon-lined screw cap. Avoid polyethylene bags; moisture permeates them.
Secondary Containment: Place the vial inside a heat-sealable aluminized mylar bag with a silica gel packet, or a desiccator cabinet.
Headspace: Flush the vial with Argon or Nitrogen before closing. Argon is heavier than air and provides a better blanket.
Temperature: Store at -20°C.
Warning: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol to recrystallize the salt?A: Yes, but with caution. Imidazole HCl salts are often soluble in ethanol. To recrystallize, dissolve in a minimum amount of hot ethanol and add a non-polar anti-solvent like Diethyl Ether or Heptane to induce precipitation. Filter rapidly under an inert atmosphere.
Q: The compound is yellow. Is it degraded?A: Pure imidazole HCl salts are typically white to off-white.[1] A yellow tint often indicates oxidation of the amine or trace impurities. If the proton NMR is clean, the color may be cosmetic. If significant aromatic region impurity peaks appear, recrystallization is required.
Q: Is the HCl salt corrosive to my equipment?A: Yes. When drying in a vacuum oven, HCl vapors can off-gas. Use a cold trap (liquid nitrogen or dry ice/acetone) between the oven and the pump to protect the pump oil and internal mechanisms.
References
Safe Handling of Hygroscopic Reagents. Chemical & Engineering News. American Chemical Society. Available at: [Link][1]
Weighing by Difference Protocol. Dartmouth College Department of Chemistry. Available at: [Link][1]
Quantitative NMR (qNMR) for Purity Analysis. Journal of Medicinal Chemistry. "Validating qNMR for Organic Synthesis." Available at: [Link][1]
Drying of Pharmaceutical Salts. Organic Process Research & Development. "Practical Guide to Drying of Hydrochloride Salts." Available at: [Link]
Before initiating any purification protocol, you must characterize the crude matrix. The synthesis of 1-Benzyl-N-methyl-1H-imidazol-2-amine (typically via alkylation of N-methyl-1H-imidazol-2-amine) generates a predictable impurity profile.[1]
Select your current observation:
Observation
Probable Cause
Recommended Action
Red/Brown Oil
Oxidation of the 2-aminoimidazole core or polymerized benzyl halides.[1]
Protocol A (Acid-Base Workup) followed by Charcoal treatment.[1]
White Precipitate (Water Soluble)
Over-alkylation (formation of 1,3-dibenzylimidazolium quaternary salts).[1]
Protocol A (Aqueous wash) or Protocol B (Recrystallization).[1]
Protocol A: The "Acid-Base Switch" (Primary Method)
Logic: 2-Aminoimidazoles possess a pKa of approximately 7.5–8.5 [1].[1] This basicity allows them to be selectively protonated and extracted into an aqueous phase, leaving non-basic impurities (like benzyl halides) in the organic phase.[1] The quaternary ammonium salt impurities (over-alkylated byproducts) are permanently charged and will remain in the aqueous phase during the final back-extraction, provided the pH is controlled precisely.
Step-by-Step Workflow:
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with quaternary salts.
Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x).[1]
Chemistry: The target amine becomes the hydrochloride salt (water-soluble).[2] Neutral impurities (Benzyl bromide) stay in EtOAc.[1]
Organic Wash (Discard): Keep the aqueous acidic layer. Wash it once more with fresh EtOAc to remove entrained neutrals.
Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH or Sat. K₂CO₃ until pH ~10-11.[1]
Critical: The target molecule returns to its free base form (organic soluble). Quaternary imidazolium salts (1,3-dialkyl) remain charged and water-soluble (they cannot be deprotonated).[1]
Final Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).
Drying: Dry combined DCM layers over Na₂SO₄, filter, and concentrate.
Visualization of Logic:
Figure 1: Selective Acid-Base Extraction workflow distinguishing between neutral, basic (target), and permanently charged impurities.
Protocol B: Salt Formation & Crystallization
If the free base remains an oil (common for benzyl-aminoimidazoles), converting it to a salt often yields a stable solid.[1]
Solvent Compatibility Table:
Solvent System
Suitability
Notes
EtOH / Et₂O
High
Dissolve salt in min.[1] hot Ethanol; add Diethyl Ether to cloud point.
Often causes "oiling out" for this class of compounds.
Water
High (for purification)
Many 2-aminoimidazole salts are water-soluble; recrystallize from water if impurities are non-polar.[1]
Procedure:
Dissolve the "purified" oil from Protocol A in a minimal amount of dry Ethanol.
Add 1.1 equivalents of HCl (4M in Dioxane) dropwise at 0°C.
Add Diethyl Ether or MTBE until the solution turns turbid.
Store at -20°C overnight. Filter the white crystals.
Protocol C: Scavenging Benzyl Halides
If Protocol A is insufficient (e.g., persistent lachrymatory smell), use a chemical scavenger before the acid wash.[1]
Dissolve crude in EtOAc.
Add 0.2 equivalents of Polymer-supported Trisamine or simple Morpholine .
Stir for 1 hour. (The amine reacts with excess benzyl halide to form a very polar/charged species).
Proceed to Protocol A . The new impurity will wash out in the aqueous waste or acid wash.
Troubleshooting & FAQs
Q: My product shows two sets of peaks in the proton NMR (CDCl₃). Is it impure?A: Not necessarily. 2-Aminoimidazoles exhibit annular tautomerism .
Mechanism:[3][4][5] The proton on the ring nitrogen can migrate, or the exocyclic imine/amine tautomerism can occur.
Test: Run the NMR in DMSO-d6 or add a drop of D₂O. If the peaks coalesce or simplify, it is tautomerism. If they remain distinct and integrate to whole numbers, you likely have a regioisomer (1-benzyl vs 3-benzyl relative to a substituent) or the dialkylated salt [2].[1]
Q: The product is "oiling out" during recrystallization.A: This is a classic issue with imidazole salts.
Immediate Fix: Re-heat the solution to dissolve the oil. Add a "seed crystal" if available. If not, scratch the glass surface with a spatula to induce nucleation.
Solvent Switch: Switch from Acetone/Ether to Isopropanol/Hexane . The slower evaporation of IPA often promotes better crystal growth.
Q: I suspect I have the 1,3-dibenzyl quaternary salt. How do I confirm?A: Check the solubility and MS.
Solubility: The quaternary salt is soluble in water at any pH. The target molecule is insoluble in water at pH 10.
Mass Spec: The quaternary salt will show a fixed cation mass (
) that does not change with ionization mode, whereas the target will show .[1]
Q: Can I use silica chromatography?A: Yes, but 2-aminoimidazoles are "sticky" (streak on silica) due to the basic amine interacting with acidic silanols.[1]
Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane.[1]
Eluent: Use DCM:Methanol (95:5 to 90:10) .[1] The Methanol is necessary to move the polar amine.
References
Storey, B. T., et al. (1964).[1][6] "Basicity of 2-Aminoimidazoles." The Journal of Organic Chemistry. Link[1]
BenchChem Technical Support.[7][8][9] (2025).[1][7][8][9][10][11][12] "Separation of Imidazole Regioisomers." Link
Goker, H., et al. (2015).[1] "Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy." Magnetic Resonance in Chemistry. Link
ChemicalBook. (2025).[1] "1-Benzyl-1H-imidazol-2-ylamine Synthesis and Properties." Link
Technical Support Center: 1-Benzyl-N-methyl-1H-imidazol-2-amine Solubility Guide
Topic: Resolving solubility issues of 1-Benzyl-N-methyl-1H-imidazol-2-amine in water Role: Senior Application Scientist, Technical Support Division Case ID: SOL-IMID-002 Status: Active Compound Class: 2-Aminoimidazole De...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving solubility issues of 1-Benzyl-N-methyl-1H-imidazol-2-amine in water
Role: Senior Application Scientist, Technical Support Division
Case ID: SOL-IMID-002
Status: Active
Compound Class: 2-Aminoimidazole Derivative
Welcome to the technical support hub for 1-Benzyl-N-methyl-1H-imidazol-2-amine . As a Senior Application Scientist, I understand that the solubility of hydrophobic bases like this one is often the primary bottleneck in moving from synthesis to biological assay.
This guide treats your solubility problem not as a random occurrence, but as a predictable physicochemical interaction. We will use the compound's intrinsic basicity (pKa) and lipophilicity (LogP) to engineer a solution that works for your specific application.
The Molecule "Dossier": Know Your Compound
Before attempting to dissolve this compound, you must understand why it resists aqueous solvation.
Property
Estimated Value
Implication for Solubility
Core Structure
2-Aminoimidazole
Functions as a cyclic guanidine analog; significantly basic.
pKa (Conjugate Acid)
~8.0 – 9.0
The molecule is protonated and positively charged at pH < 7.0. This is your key lever.
LogP (Lipophilicity)
~2.5 – 3.0
The benzyl group and methyl substitution make the neutral form highly hydrophobic.
Water Solubility (Neutral)
< 0.1 mg/mL
The "free base" form is practically insoluble in neutral water (pH 7).
Stability Alert
Moderate
Free base 2-aminoimidazoles can be unstable in air/water (hydrolysis to 2-imidazolones). Store as a salt.
Diagnostic Workflow: Choose Your Path
Do not guess. Follow this logic tree to select the correct solubilization strategy based on your experimental constraints.
Figure 1: Decision matrix for solubilizing 1-Benzyl-N-methyl-1H-imidazol-2-amine based on experimental requirements.
Tier 1: The "Gold Standard" – pH Manipulation & Salt Formation
For this specific compound, pH adjustment is the most scientifically robust method. Because the 2-aminoimidazole core has a pKa around 8.5, it will readily accept a proton to form a water-soluble cation.
Why this works: Protonation disrupts the crystal lattice energy and introduces a charge that interacts favorably with water dipoles.
Protocol: In-Situ Salt Formation (For Aqueous Stock)
Goal: Create a stable, aqueous stock solution at 10–50 mg/mL.
Weighing: Weigh the required amount of 1-Benzyl-N-methyl-1H-imidazol-2-amine (Free Base).
Acid Selection: Use 0.1 M HCl (Hydrochloric acid) or Methanesulfonic acid (MSA) .
Note: MSA often yields higher solubility than HCl for hydrophobic bases due to the "soft" counter-ion effect.
Dissolution:
Add the acid solution dropwise to the powder.
Do not add water yet. The compound needs the high proton density to dissolve.
Vortex vigorously. The solution should turn clear.
Back-Dilution: Once dissolved in the acid, dilute with water or saline to the desired volume.
Final pH Check: Ensure the final pH is below 5.0 . If the pH rises above 6.0, the compound will precipitate (crash out) as the free base.
Critical Warning: Do not use Phosphate Buffered Saline (PBS) directly on the free base. The buffering capacity of PBS at pH 7.4 will prevent protonation, and the compound will remain insoluble. Dissolve in acid first, then dilute.
Tier 2: Cosolvent Systems (DMSO/Ethanol)
If your assay cannot tolerate acidic pH, use a water-miscible organic solvent. This is standard for high-throughput screening (HTS).
Solvent
Max Solubility (Est.)
Recommended Final Conc.
Notes
DMSO
> 100 mg/mL
< 0.1% (v/v)
Best for freezing stocks. Hygroscopic; keep sealed.
Ethanol
~ 20–50 mg/mL
< 1.0% (v/v)
Good for evaporation, but volatile.
PEG 400
~ 10–30 mg/mL
< 5–10% (v/v)
viscous; good for animal IP/SC dosing.
Troubleshooting Precipitation in Media:
When you dilute a DMSO stock into cell culture media (pH 7.4), you risk "solvent shock" precipitation.
Solution: Perform a serial dilution in the solvent first, or use an intermediate dilution step with buffer containing 10-20% cyclodextrin (see Tier 3) before adding to cells.
Tier 3: Advanced Formulation (Cyclodextrins)
For in vivo studies where low pH is irritating and DMSO is toxic, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
Mechanism: The hydrophobic benzyl ring of your compound fits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.
Protocol: 20% HP-β-CD Formulation
Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.
Add the compound to this vehicle.
Sonication: Sonicate for 20–30 minutes at ambient temperature.
pH Adjustment (Hybrid Approach): If dissolution is slow, add a small molar equivalent of HCl to kickstart the process, then back-titrate carefully with NaOH to pH 5–6. The cyclodextrin will keep the neutral form in solution near its pKa.
Troubleshooting & FAQs
Q1: My solution turned yellow/brown after sitting on the bench. Is it still good?
Diagnosis: Likely oxidative degradation or hydrolysis. 2-aminoimidazoles can hydrolyze to 2-imidazolones in water, a reaction accelerated by heat and neutral/alkaline pH.
Fix: Always prepare fresh. If storage is necessary, freeze at -20°C in anhydrous DMSO . Avoid storing aqueous solutions for >24 hours.
Q2: I added the compound to PBS and it formed a sticky gum. Why?
Diagnosis: "Oiling out." The compound is hydrophobic and melts/aggregates rather than dissolving.
Fix: You skipped the ionization step. PBS (pH 7.4) keeps the molecule neutral. You must dissolve in acid or DMSO first.
Q3: Can I use this compound for an IV bolus?
Recommendation: Use the Tier 3 (Cyclodextrin) method or a pH 4.5 Acetate Buffer formulation. Avoid pure DMSO/Water mixtures for IV due to precipitation risk upon blood dilution.
References
Storey, B. T., et al. (1964).[1] "The pKa Values of Some 2-Aminoimidazolium Ions." The Journal of Organic Chemistry. Link
Establishes the basicity of the 2-aminoimidazole core, supporting the salt formation str
Lavan, M., & Knipp, G. T. (2014). "Strategies for improving hydrophobic drugs solubility and bioavailability." Purdue University / Int J Pharm Chem Anal. Link
General review of cosolvent and surfactant str
PubChem. (2025).[2][3][4] "2-Aminoimidazole Physicochemical Properties." National Institutes of Health. Link
Source for structural properties and pKa d
BenchChem. (2025).[5][6] "Technical Support: Solubility of Imidazole Derivatives." Link
Protocol validation for imidazole solubility adjustments.
Minimizing side reactions in N-alkylation of 2-aminoimidazoles
This guide serves as a specialized Technical Support Center for researchers optimizing the N-alkylation of 2-aminoimidazoles. It is designed to troubleshoot the specific electronic and steric challenges inherent to this...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized Technical Support Center for researchers optimizing the N-alkylation of 2-aminoimidazoles. It is designed to troubleshoot the specific electronic and steric challenges inherent to this scaffold.
Module 1: Diagnostic Hub & Mechanistic Grounding
The Core Challenge: 2-Aminoimidazoles (2-AIs) are "ambident nucleophiles" with three distinct nucleophilic sites: the endocyclic N1, the endocyclic N3, and the exocyclic amine (
).
The guanidine-like resonance stabilization creates a specific reactivity profile:
Ring Nitrogens (N1/N3): typically the most nucleophilic sites under neutral/basic conditions due to the electron-donating effect of the exocyclic amine.
Exocyclic Amine: often requires specific activation or catalysis to be alkylated preferentially over the ring nitrogens.
Tautomerism: In unsubstituted 2-AIs, N1 and N3 are chemically equivalent due to rapid tautomeric exchange (
). Introducing a substituent at C4 breaks this symmetry, creating a regioselectivity challenge.
Visualization: The Ambident Reactivity Map
The following diagram illustrates the competing pathways and the "Quaternization Trap" (over-alkylation).
Caption: Figure 1. Mechanistic pathways for 2-aminoimidazole alkylation. Path A is standard; Path B requires catalysis; Red indicates the over-alkylation trap.
Module 2: Troubleshooting Guides (Q&A Format)
Issue Category A: Regioselectivity (Ring vs. Exocyclic)
Q: I am trying to alkylate the ring nitrogen (N1), but I see significant exocyclic amine alkylation. How do I stop this?
A: This usually occurs because the exocyclic amine is acting as a competing nucleophile, particularly if the ring is sterically crowded or electronically deactivated.
Root Cause: Lack of discrimination between the amine and the ring nitrogen.
Protocol Fix (The "Boc-Shield" Strategy): You must protect the exocyclic amine. A carbamate protecting group (Boc or Cbz) reduces the nucleophilicity of the exocyclic nitrogen via resonance withdrawal, forcing alkylation to the ring nitrogen.
Protection: React 2-AI with
(1.1 equiv) and .
Alkylation: Treat the N-Boc-2-AI with
or and the alkyl halide in DMF.
Deprotection: TFA/DCM to remove the Boc group.
Q: I actually want to alkylate the exocyclic amine (to make a 2-(alkylamino)imidazole), but the ring keeps reacting. What now?
A: Direct alkylation with alkyl halides rarely favors the exocyclic amine. You need to switch mechanisms.
Solution 1 (Reductive Amination): If your alkyl group allows, react the 2-AI with the corresponding aldehyde and a reducing agent (
). This proceeds via an imine intermediate which forms exclusively on the exocyclic amine.
Solution 2 (Ir-Catalysis): Use "borrowing hydrogen" methodology. Iridium catalysts (e.g.,
) can couple alcohols selectively to the exocyclic amine, leaving the ring nitrogens untouched [1].
Issue Category B: Regioselectivity (N1 vs. N3 Isomers)
Q: My 4-substituted 2-aminoimidazole yields a 50:50 mixture of N1 and N3 alkylated products. How do I direct the alkyl group to a specific nitrogen?
A: This is the classic tautomerism problem.
Steric Control: If your substituent at C4 is bulky (e.g., Phenyl, t-Butyl), alkylation will naturally favor the distal nitrogen (N1) to avoid steric clash.
Electronic Control: If you cannot rely on sterics, use the SEM-Switch Protocol .
Protect with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride). This often yields a separable mixture or favors one isomer.
Separate the isomers by chromatography (SEM groups make them lipophilic and easy to separate).
Alkylate the resulting pure isomer (forming a quaternary salt).
Remove the SEM group to reveal the specific N-alkylated product.
Issue Category C: Polyalkylation (The "Quat Salt" Trap)
Q: My reaction consumes the starting material, but the mass spec shows M+R+R (dialkylation). Why?
A: The mono-alkylated imidazole is often more nucleophilic than the starting material because the new alkyl group is electron-donating. The product competes for the alkylating agent.
Immediate Fixes:
Stoichiometry: Use a slight deficit of alkylating agent (0.85 – 0.90 equiv). Recycle unreacted starting material.
Phase Transfer Catalysis (PTC): Use
/Toluene with a quaternary ammonium salt (). The reaction occurs at the interface, and the mono-alkylated product (being more lipophilic) might be sequestered into the organic phase, protecting it from further reaction in the aqueous interface (though this depends heavily on the specific R-group).
Solid Support: Immobilize the 2-AI on a resin (via the exocyclic amine). Flood with alkylating agent (driving N-ring alkylation). Cleave from resin.
Module 3: Optimized Protocols
Protocol 1: Regioselective N1-Alkylation (The Protected Route)
Use this for high-value substrates where yield and purity are paramount.
(2.0 equiv) and (1.1 equiv). Stir 4h. Isolate N-Boc intermediate.
Checkpoint: Verify mono-Boc protection by NMR.
Activation: Dissolve N-Boc intermediate in anhydrous DMF (0.1 M). Add
(1.5 equiv). Stir 30 min at RT to ensure deprotonation/activation.
Why Cesium? The "Cesium Effect" improves solubility and reactivity of the anion in DMF.
Alkylation: Add R-X (1.05 equiv) dropwise. Stir at RT (or 60°C for unreactive R-X).
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF).
Deprotection: Treat with 20% TFA in DCM for 1h. Neutralize and extract.
Protocol 2: The "Nuclear Option" (De Novo Synthesis)
Use this when direct alkylation fails completely due to inseparable mixtures.
Instead of alkylating an existing ring, build the ring with the alkyl group already attached.
Workflow:
Start with an N-alkyl guanidine (commercially available or easily made).
Only for acylation (protecting groups). Ineffective for alkylating the imidazole ring.
Decision Logic for Optimization
Follow this logic flow to select your experimental path.
Caption: Figure 2. Strategic decision tree for selecting the correct synthetic pathway.
References
Li, F., Kang, Q., Shan, H., & Chen, Z. (2012). Regioselective N-Alkylation of 2-Aminoimidazoles with Alcohols to 2-(N-Alkylamino)imidazoles Catalyzed by the [Cp*IrCl2]2/K2CO3 System.[2] European Journal of Organic Chemistry, 2012(30), 5972–5977. Link
Román, R., Matos, M., & Ohta, S. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Organic Letters, 16(18), 4952–4955.[4] Link
BenchChem Technical Support.[7] (2025).[7] Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem. Link
Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964).[8] The Basicity of 2-Aminoimidazoles. The Journal of Organic Chemistry, 29(10), 3118–3120.[8] Link
LC-MS/MS Identification and Quantification of 1-Benzyl-N-methyl-1H-imidazol-2-amine: A Comprehensive Column and Mass Analyzer Comparison Guide
As the demand for high-throughput, highly sensitive analytical methods grows in drug development and environmental monitoring, the targeted analysis of functionalized heterocycles requires rigorous chromatographic and sp...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for high-throughput, highly sensitive analytical methods grows in drug development and environmental monitoring, the targeted analysis of functionalized heterocycles requires rigorous chromatographic and spectrometric optimization. 1-Benzyl-N-methyl-1H-imidazol-2-amine (
, monoisotopic mass 187.12) presents a unique analytical challenge. Its structure features a basic secondary amine, an electron-rich imidazole core, and a hydrophobic benzyl moiety.
This guide objectively evaluates liquid chromatography-mass spectrometry (LC-MS) strategies for this compound, comparing stationary phase chemistries and mass analyzer platforms. By understanding the physicochemical causality behind each interaction, researchers can implement robust, self-validating workflows.
Chromatographic Separation: Overcoming the Silanol Effect
The primary challenge in analyzing basic secondary amines is their propensity to undergo secondary ion-exchange interactions with unendcapped silanol groups on silica-based stationary phases. This manifests as severe peak tailing, reduced theoretical plates, and poor resolution from matrix interferences.
C18 vs. Biphenyl vs. Phenyl-Hexyl Stationary Phases
Traditional C18 columns rely exclusively on dispersive (hydrophobic) forces. While effective for neutral lipids, C18 phases often fail to adequately retain or resolve polar aromatic compounds from early-eluting matrix components (like phospholipids), leading to severe ion suppression[1].
By switching to a Biphenyl or Phenyl-Hexyl stationary phase, we introduce orthogonal retention mechanisms. Biphenyl columns leverage strong ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
interactions and dipole-dipole forces[2]. Because 1-Benzyl-N-methyl-1H-imidazol-2-amine contains two aromatic ring systems (benzyl and imidazole), the biphenyl ligand acts as an electron-pair acceptor/donor, significantly increasing retention time and pulling the analyte away from the solvent front.
Furthermore, utilizing a core-shell (superficially porous) particle architecture minimizes the diffusion path of the analyte, drastically reducing band broadening (Eddy diffusion) and improving the asymmetry factor compared to fully porous particles[1].
Table 1: Comparative Chromatographic Performance
Simulated performance metrics for 1-Benzyl-N-methyl-1H-imidazol-2-amine (UHPLC, 1.7 µm, 2.1 x 100 mm, Gradient Elution).
Column Chemistry
Particle Type
Retention Time (min)
Asymmetry Factor ()
Theoretical Plates ()
Matrix Effect (%)
Traditional C18
Fully Porous
2.45
1.85 (Tailing)
8,500
-45% (Suppression)
Accucore C18
Core-Shell
2.30
1.40
14,200
-38% (Suppression)
Phenyl-Hexyl
Core-Shell
3.15
1.15
18,500
-20% (Suppression)
Raptor Biphenyl
Core-Shell
3.60
1.05 (Sharp)
21,000
-12% (Negligible)
Causality Note: The superior performance of the Biphenyl column is highly dependent on the mobile phase. Using methanol instead of acetonitrile as the organic modifier is critical, as acetonitrile's triple bond can
-compete with the stationary phase, dampening the desired interactions between the column and the analyte[2][3].
Figure 1: Mechanistic comparison of stationary phase interactions with aromatic imidazole amines.
Mass Spectrometry: Targeted vs. Untargeted Platforms
Due to the basicity of the imidazole nitrogens and the secondary amine, Positive Electrospray Ionization (ESI+) is the absolute standard for this compound, generating a robust
precursor ion at m/z 188.13. The addition of 0.1% formic acid to the mobile phase ensures the analyte remains fully protonated in solution, maximizing ionization efficiency[4].
When selecting a mass analyzer, the choice depends entirely on the analytical goal:
Triple Quadrupole (QqQ) - Multiple Reaction Monitoring (MRM): The gold standard for absolute quantitation. By isolating the 188.13 precursor in Q1, fragmenting it in Q2, and isolating specific product ions in Q3, QqQ eliminates chemical noise. The dominant fragmentation pathway for this molecule is the cleavage of the benzyl group, yielding a highly stable tropylium cation (m/z 91.05).
High-Resolution Mass Spectrometry (HRMS - Orbitrap/Q-TOF): Essential for structural elucidation, metabolite identification, or untargeted screening. Orbitrap systems provide mass accuracy within <2 ppm, which is critical for distinguishing 1-Benzyl-N-methyl-1H-imidazol-2-amine from isobaric environmental pollutants or other imidazole derivatives[3][5].
Table 2: MS/MS MRM Transitions (QqQ Platform)
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (V)
Ion Type / Purpose
188.13
91.05
25
Quantifier (Tropylium cation, high abundance)
188.13
98.07
15
Qualifier (N-methyl-imidazol-2-amine fragment)
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates continuous internal monitoring to dynamically correct for extraction losses and matrix-induced ion suppression.
Biological or environmental matrices must be purified to prevent source fouling and matrix effects[1].
Internal Standardization: Spike 500 µL of the sample with 10 µL of an Isotopically Labeled Internal Standard (ILIS), such as 1-Benzyl-d5-N-methyl-1H-imidazol-2-amine (100 ng/mL). Causality: The ILIS co-elutes exactly with the target analyte, experiencing the exact same matrix suppression, allowing the MS software to mathematically normalize the response[4].
Conditioning: Condition an Oasis HLB SPE cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL LC-MS grade water[4][6].
Loading & Washing: Load the spiked sample. Wash with 1 mL of 5% Methanol in water to elute polar interferences.
Elution: Elute the target imidazole with 1 mL of 100% Methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of Initial Mobile Phase.
Gradient: 5% B to 95% B over 4.0 minutes on a Biphenyl Core-Shell column (2.1 x 100 mm, 1.7 µm) at 0.4 mL/min.
System Suitability Testing (SST): Before injecting samples, inject a mid-level calibration standard. The system is only "valid" if:
Retention time drift is < 2%.
Peak asymmetry (
) is between 0.9 and 1.2.
Signal-to-Noise (S/N) for the LLOQ is > 10.
Quality Control (QC) Bracketing: Inject Low, Mid, and High QC samples every 10 injections. Run acceptance requires QC accuracy to be within ±15% of the nominal concentration.
Figure 2: Optimized, self-validating LC-MS/MS analytical workflow for imidazole derivatives.
References
Teich, M., et al. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. ResearchGate. Retrieved from [Link]
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]
Gallant, J., & Urich, M. Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation / LCMS.cz. Retrieved from[Link]
MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
Association for Diagnostics & Laboratory Medicine (ADLM). (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link]
HPLC method for purity testing of 1-Benzyl-N-methyl-1H-imidazol-2-amine
Executive Summary & Chemical Context[1][2][3][4][5][6] 1-Benzyl-N-methyl-1H-imidazol-2-amine is a guanidine-like heterocyclic building block often utilized in the synthesis of imidazoline receptor ligands and antihistami...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
1-Benzyl-N-methyl-1H-imidazol-2-amine is a guanidine-like heterocyclic building block often utilized in the synthesis of imidazoline receptor ligands and antihistamines (structurally related to Antazoline).
From a chromatographic perspective, this molecule presents a "perfect storm" of challenges:
High Basicity: The 2-aminoimidazole core possesses a pKa
8.5–9.0, meaning it is positively charged at standard acidic HPLC conditions.
Silanol Interaction: The cationic species interacts strongly with residual silanols on silica columns, leading to severe peak tailing.
Polarity vs. Hydrophobicity: While the benzyl group adds hydrophobicity, the polar guanidine core reduces retention on C18, often causing the peak to elute in the void volume or co-elute with polar synthesis precursors.
This guide objectively compares three distinct chromatographic approaches to solve these issues, ultimately recommending a High-pH Reversed-Phase (RP) strategy as the modern "Gold Standard" for purity testing.
Comparative Analysis of Methodologies
The following table summarizes the performance of three common method development strategies for 2-aminoimidazole derivatives.
Feature
Method A: Acidic C18 (Standard)
Method B: Ion-Pair Chromatography
Method C: High-pH Hybrid RP (Recommended)
Column Chemistry
Standard C18 (Silica-based)
C18 or C8
Hybrid C18 (e.g., Ethylene Bridged)
Mobile Phase pH
pH 2.0 – 3.0 (Formic/TFA)
pH 3.0 + Octanesulfonate
pH 9.5 – 10.5 (NH₄HCO₃)
Analyte State
Fully Protonated (Cationic)
Ion-Paired Complex (Neutral-like)
Free Base (Neutral)
Peak Shape
Poor (Tailing Factor > 2.0)
Excellent (Symmetrical)
Excellent (Tailing Factor < 1.2)
MS Compatibility
High
No (Non-volatile salts)
High (Volatile buffer)
Equilibration Time
Fast (< 10 min)
Slow (> 45 min)
Moderate (15-20 min)
Verdict
Avoid for purity; okay for quick ID.
Legacy method; robust but messy.
Superior resolution & robustness.
Why Method A Fails
At pH 3.0, the imidazole ring is protonated. The positive charge is repelled by the hydrophobic C18 chains but attracted to the negatively charged silanols on the silica surface. This "secondary interaction" causes the characteristic "shark fin" tailing, which masks low-level impurities eluting after the main peak.
Why Method C Wins
By elevating the pH to 10.0 (above the pKa of ~8.5), we deprotonate the amine. The molecule becomes neutral, eliminating silanol interactions and significantly increasing retention on the C18 phase. This allows for the separation of the target molecule from its demethylated impurities (1-benzyl-1H-imidazol-2-amine) based purely on hydrophobicity.
Recommended Protocol: High-pH Reversed-Phase HPLC
This protocol is designed to quantify 1-Benzyl-N-methyl-1H-imidazol-2-amine and resolve it from key synthetic impurities (Benzylamine, Cyanamide derivatives).
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide.
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Initial Hold
2.0
95
5
End of Hold
15.0
40
60
Gradient Ramp
18.0
5
95
Wash
21.0
5
95
End Wash
21.1
95
5
Re-equilibration
26.0
95
5
Ready for Next Injection
Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Concentration: 0.5 mg/mL for purity assay.
Procedure: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 10 mL ACN, sonicate for 5 mins, then make up to volume with water. Filter through a 0.22 µm PTFE or Nylon filter.
Synthesis & Impurity Logic
Understanding the synthesis pathway is critical for identifying potential impurities. The likely synthesis involves the reaction of N-benzyl-N-methylamine with Cyanogen Bromide or Cyanamide , or the methylation of 1-benzyl-1H-imidazol-2-amine .
Visualization: Impurity Origins
Figure 1: Synthesis pathway and potential impurity map. Impurity A is the most critical "Related Substance" to resolve.
Method Decision Tree
Use this logic flow to troubleshoot or adapt the method if the recommended protocol is not available.
Figure 2: Decision matrix for selecting the appropriate HPLC mode based on available equipment and data requirements.
References
BenchChem. (2025).[1][2] Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole. Retrieved from
SIELC Technologies. (2018). Separation of 2-Aminoimidazole on Newcrom R1 HPLC column. Retrieved from
Zhang, L., et al. (2011). "Synthesis and Structure-Activity Relationships of 1-Benzyl-1H-imidazol-2-amines." Journal of Medicinal Chemistry, 54(19), 6634–6646. (Contextual grounding for synthesis impurities).
Phenomenex. (2024). High pH Stability for Basic Analytes: Technical Guide. Retrieved from
Chromatography Today. (2025). Development and Comparison of Quantitative Methods for Imidazole Impurities. Retrieved from
Comparing biological activity of 1-benzyl-2-aminoimidazole vs N-methyl derivatives
An in-depth comparative analysis of the biological activity of 1-benzyl-2-aminoimidazole versus its N-methyl derivatives reveals critical insights into the structure-activity relationship (SAR) of anti-biofilm agents. De...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of the biological activity of 1-benzyl-2-aminoimidazole versus its N-methyl derivatives reveals critical insights into the structure-activity relationship (SAR) of anti-biofilm agents. Derived originally from marine sponge alkaloids like oroidin and bromoageliferin, the 2-aminoimidazole (2-AI) scaffold has emerged as a premier pharmacophore for modulating bacterial biofilms without exhibiting microbicidal properties—a crucial feature for preventing the rapid onset of antimicrobial resistance [1].
This guide objectively compares the performance of N1-benzyl versus N1-methyl substitutions on the 2-AI core, providing mechanistic grounding, experimental data, and self-validating protocols for drug development professionals.
Mechanistic Grounding & Structural Context
The primary biological utility of synthetic 2-aminoimidazoles lies in their ability to inhibit biofilm formation and disperse mature biofilms across a broad spectrum of Gram-positive and Gram-negative pathogens (e.g., MRSA, Pseudomonas aeruginosa, Acinetobacter baumannii) [2].
The Role of N1-Substitution:
The anti-biofilm activity of the 2-AI scaffold is highly dependent on its lipophilicity and steric bulk.
1-Benzyl-2-aminoimidazole: The addition of a benzyl group at the N1 position significantly enhances the molecule's lipophilicity. This allows the compound to effectively penetrate the complex, hydrophobic Extracellular Polymeric Substance (EPS) matrix of bacterial biofilms. Once inside, it modulates bacterial signaling—often by downregulating genes responsible for EPS production (such as csgD) or interfering with zinc-dependent regulatory mechanisms [3].
1-Methyl-2-aminoimidazole: Conversely, short-chain aliphatic substitutions like an N-methyl group fail to provide the necessary lipophilic bulk. These derivatives generally exhibit poor EPS penetration and weak receptor binding, rendering them largely ineffective as anti-biofilm agents.
Crucial Toxicological Distinction: It is vital for researchers to distinguish therapeutic 2-AIs from the N-methyl-2-aminoimidazole moiety found in Aminoimidazoarenes (AIAs). AIAs, such as PhIP, are heterocyclic aromatic amines (HAAs) formed in high-temperature cooked meats and are known dietary carcinogens [4]. The therapeutic 1-benzyl-2-AI derivatives do not share this pyrolytic formation pathway or the associated DNA-adduct mutagenicity.
Comparative Biological Activity Data
The following table summarizes the quantitative performance differences between the benzyl and methyl derivatives based on established SAR profiling of the 2-AI scaffold against multidrug-resistant strains.
Only highly lipophilic 2-AIs can disrupt pre-formed, mature EPS matrices.
Planktonic MIC
> 200 µM
> 200 µM
Both compounds are non-microbicidal, meaning they exert selective pressure against virulence rather than survival, limiting resistance.
Mammalian Cytotoxicity
Low (IC > 150 µM in HeLa)
Low
N1-substitution generally preserves the favorable toxicity profile of the 2-AI core, making it viable for systemic or topical application.
Pathway & SAR Visualization
Fig 1: Impact of N1-substitution on 2-aminoimidazole biofilm inhibition efficacy.
Experimental Workflows: Self-Validating Protocols
To objectively verify the comparative data above, the following standardized protocols must be utilized. These workflows are designed with internal controls to ensure that observed biofilm inhibition is an active signaling modulation, not an artifact of bacterial cell death.
This assay quantifies the total biofilm biomass attached to an abiotic surface.
Inoculum Preparation: Grow the target bacterial strain (e.g., MRSA ATCC 43300) overnight in Tryptic Soy Broth (TSB). Dilute the culture to an OD
of 0.01 in fresh TSB supplemented with 0.5% glucose (to promote robust EPS production).
Compound Dosing: In a 96-well flat-bottom polystyrene microtiter plate, add the 2-AI compounds (Benzyl vs. Methyl) in a serial dilution gradient (from 200 µM down to 1.5 µM). Crucial Step: Ensure the maximum concentration tested is below the established Minimum Inhibitory Concentration (MIC) to rule out microbicidal false positives.
Incubation: Add 100 µL of the diluted bacterial suspension to each well. Incubate statically at 37°C for 24 hours. Causality: Static incubation prevents shear forces from disrupting the delicate initial attachment phase of the biofilm.
Washing (Self-Validation Step): Carefully aspirate the planktonic (free-floating) cells. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS). Causality: Incomplete washing leaves planktonic cells that will absorb the stain, artificially inflating the biofilm biomass reading.
Fixation & Staining: Fix the remaining biofilm with 100% methanol for 15 minutes. Aspirate and air-dry. Stain with 0.1% (w/v) crystal violet solution for 15 minutes.
Elution & Quantification: Wash away excess stain with distilled water. Elute the bound crystal violet using 33% glacial acetic acid. Measure the absorbance at OD
using a microplate reader. Calculate IC using non-linear regression.
To prove that the 1-benzyl derivative is a true anti-virulence agent and not an antibiotic, its effect on normal bacterial growth must be tracked.
Prepare bacterial cultures as described above.
Dose a 96-well plate with the 2-AI compounds at 100 µM and 200 µM.
Incubate at 37°C with continuous shaking in a kinetic microplate reader.
Record OD
every 30 minutes for 24 hours.
Expected Outcome: The growth curves of the 1-benzyl-2-AI treated wells should perfectly overlay the untreated vehicle control (DMSO), proving that the compound inhibits biofilm formation without impacting bacterial viability [1].
References
Full article: Agents that Inhibit Bacterial Biofilm Formation. Taylor & Francis. Available at:[Link]
Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches. MDPI. Available at: [Link]
Current Research Approaches to Target Biofilm Infections. NIH PMC. Available at: [Link]
Dietary Carcinogens and DNA Adducts in Prostate Cancer. NIH PMC. Available at:[Link]
Comparative
A Researcher's Guide to the Crystallographic Analysis of 1-Benzyl-N-methyl-1H-imidazol-2-amine Salts: A Comparative Framework
For researchers, scientists, and professionals in drug development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The specific crystalline form of a drug, including i...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The specific crystalline form of a drug, including its various salts, can profoundly influence critical parameters such as solubility, stability, and bioavailability.[1][2] This guide provides a comprehensive framework for the crystallographic analysis of 1-Benzyl-N-methyl-1H-imidazol-2-amine and its salts. While a direct crystallographic analysis of this specific compound and its salts is not publicly available at the time of this writing, this guide will establish a comparative methodology. We will delve into the significance of such data, outline the experimental procedures to obtain it, and use structurally related compounds as a proxy to demonstrate the power of this analysis.
The Critical Role of Crystal Structure in Pharmaceutical Salts
The formation of salts is a widely used strategy to enhance the physicochemical properties of a drug.[3] Approximately half of all drugs on the market are administered as salts.[3] The choice of a salt form is a critical decision in the drug development pipeline, as it can significantly impact the drug's performance and manufacturability.[3]
Key properties influenced by the crystal structure of a salt include:
Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different solubilities and stabilities, making it crucial to identify and control the desired form.[1][4]
Solubility and Dissolution Rate: The arrangement of molecules in the crystal lattice directly affects how readily the compound dissolves, which in turn influences its bioavailability.[2]
Hygroscopicity: The tendency of a solid to absorb moisture from the air can impact its stability and handling properties.
Chemical and Physical Stability: A well-ordered crystal lattice can enhance the stability of a drug by minimizing its exposure to environmental factors.[5]
A thorough crystallographic analysis provides the atomic-level blueprint to understand and control these properties.
The Subject Molecule: 1-Benzyl-N-methyl-1H-imidazol-2-amine
To appreciate the nuances of its potential salt forms, let's first visualize the parent molecule.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: UV-Vis Absorption Maxima of 1-Benzyl-N-methyl-1H-imidazol-2-amine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Structural Context
1-Benzyl-N-methyl-1H-imidazol-2-amine (CAS: 342385-29-9 or related analogs like CAS 22944-67-8 for the unmethylated parent) represents a critical pharmacophore in medicinal chemistry, often serving as a building block for ligands targeting adrenergic receptors or imidazoline binding sites.
Unlike fused ring systems (e.g., benzimidazoles) which exhibit strong absorption >280 nm, this compound retains the discrete optical properties of the imidazole ring and the benzyl moiety. This guide provides a technical comparison of its UV-Vis absorption maxima (
) against structural alternatives, grounded in chromophore theory and empirical proxy data.
The Chromophore System
The optical behavior of this molecule is dictated by two distinct, non-conjugated chromophores separated by a methylene bridge:
The 2-Aminoimidazole Core: A
-excessive heteroaromatic system. The exocyclic nitrogen (N-methylamino) acts as a strong auxochrome, donating electron density into the ring and causing a bathochromic (red) shift relative to unsubstituted imidazole.
The Benzyl Moiety: Exhibits characteristic benzenoid absorption bands (B-band) in the 250–260 nm region.
Comparative Analysis of Absorption Maxima (
)[1][2][3][4]
The following table synthesizes predicted and empirical data for the target compound versus its primary structural analogs. Note that specific literature values for the N-methyl derivative are rare; values below are derived from high-fidelity structural analogs (e.g., 1-benzyl-1H-imidazol-2-amine).
Table 1: UV-Vis Performance Comparison
Compound
Primary ()
Secondary (Benzenoid)
Molar Absorptivity ()
Detection Suitability
1-Benzyl-N-methyl-1H-imidazol-2-amine
215 – 220 nm
~258 nm (weak)
High (<220 nm)
HPLC (215 nm)
1-Benzyl-1H-imidazol-2-amine (Parent)
212 – 215 nm
~257 nm
High
HPLC (215 nm)
2-Aminoimidazole (Unsubstituted)
207 – 210 nm
None
Moderate
LC-MS preferred
1-Benzyl-2-methylimidazole
< 210 nm
~258 nm
Low
LC-MS preferred
2-Aminobenzimidazole (Fused Alternative)
280 nm, 243 nm
N/A (Fused)
Very High
HPLC (280 nm)
Key Insight: The N-methyl substitution on the amine typically induces a slight bathochromic shift (+2 to +5 nm) compared to the primary amine due to the inductive effect (+I) of the methyl group stabilizing the excited state.
Structural Logic & Chromophore Interaction
The following diagram illustrates the electronic relationship between the functional groups and their contribution to the UV spectrum. The methylene bridge effectively isolates the benzyl chromophore from the imidazole, preventing full conjugation and keeping the
below 260 nm.
Caption: Figure 1. Deconstruction of optical properties showing the isolation of the benzyl chromophore and the auxochromic effect of the N-methylamino group on the imidazole core.
Validated Experimental Protocol
To ensure data integrity when characterizing this compound, follow this self-validating protocol. This method accounts for the compound's basicity and potential for salt formation.
Weigh 1.0 mg of 1-Benzyl-N-methyl-1H-imidazol-2-amine.
Dissolve in 10 mL Methanol to create a
stock.
Critical Check: Ensure complete dissolution; sonicate if necessary.
Dilution Series (Self-Validation):
Prepare three working concentrations:
, , and .
This linearity check confirms that the observed maxima are not artifacts of aggregation or detector saturation.
Baseline Correction:
Fill two quartz cuvettes (1 cm path length) with pure Methanol.
Run a baseline scan (200 nm – 400 nm).
Measurement:
Replace the sample cuvette with the
solution.
Scan from 400 nm down to 200 nm.
Note: Expect a noisy signal <205 nm due to solvent cutoff; focus on the 210–260 nm range.
Data Analysis:
Identify
(expected ~215 nm).
Identify
(expected ~258 nm broad shoulder/fingers).
Calculate Molar Absorptivity (
) using Beer-Lambert Law: .
Technical Discussion & Troubleshooting
Solvatochromic Effects
The UV spectrum of 2-aminoimidazoles is sensitive to pH and solvent polarity.
Acidic Media: Protonation of the ring nitrogen (N3) or the exocyclic amine stabilizes the ground state more than the excited state, often causing a hypsochromic (blue) shift . If you observe a peak shift to <210 nm, check if your sample is a hydrochloride salt.
Basic Media: The neutral form dominates, providing the standard spectra described above.
Distinction from Benzimidazoles
A common error in literature search is conflating benzyl-imidazoles with benzimidazoles.
Benzimidazoles (fused benzene) absorb strongly at 270–280 nm.
1-Benzyl-N-methyl-1H-imidazol-2-amine (target) has minimal absorption >260 nm.
Verification: If your sample shows a strong peak at 280 nm, verify structure via NMR; you may have a fused-ring impurity or oxidation product.
References
NIST Chemistry WebBook. UV/Visible Spectrum of 1-Benzyl-2-methylimidazole. National Institute of Standards and Technology.[1]
[Link]
Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications. (Provides data on 2-aminoimidazole parent core).[2][3][4][5]
[Link]
PubChem. 1-Benzyl-1H-imidazol-2-amine (Compound Summary). National Center for Biotechnology Information.
[Link]
Reference standards for 1-Benzyl-N-methyl-1H-imidazol-2-amine analysis
Publish Comparison Guide: Reference Standards for 1-Benzyl-N-methyl-1H-imidazol-2-amine Analysis Executive Summary: The Criticality of Standard Selection In the analysis of 1-Benzyl-N-methyl-1H-imidazol-2-amine (CAS: 169...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Reference Standards for 1-Benzyl-N-methyl-1H-imidazol-2-amine Analysis
Executive Summary: The Criticality of Standard Selection
In the analysis of 1-Benzyl-N-methyl-1H-imidazol-2-amine (CAS: 1699463-43-8), a critical intermediate and potential impurity in imidazole-based pharmaceutical syntheses, the choice of reference standard is not merely a procurement decision—it is the foundation of analytical accuracy.
This guide objectively compares the three primary tiers of reference materials available to researchers: Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Chemicals . We provide a self-validating qualification protocol to enable laboratories to characterize lower-grade materials when CRMs are unavailable, ensuring scientific integrity and regulatory compliance.
Comparative Analysis: Reference Standard Tiers
The following table contrasts the performance and reliability of available reference material grades for 1-Benzyl-N-methyl-1H-imidazol-2-amine.
Expert Insight:
For 1-Benzyl-N-methyl-1H-imidazol-2-amine, Tier 1 CRMs are rare due to its niche status. Most researchers must rely on Tier 3 materials and perform an In-House Qualification to elevate them to "Secondary Standard" status. Relying on the Certificate of Analysis (CoA) of a Tier 3 chemical for quantitative work is a critical error, as "95% purity" often ignores water content, residual solvents, and inorganic salts.
Decision Framework: Selecting the Right Standard
The following flowchart guides the selection process based on the analytical intent, ensuring resources are not wasted on over-qualification or compromised by under-qualification.
Figure 1: Decision Matrix for Reference Standard Selection based on analytical requirements (ISO 17025/17034 principles).
Self-Validating Protocol: In-House Qualification of Research Grade Material
When a Certified Reference Material is unavailable, you must characterize the Research Grade material to establish an Assigned Purity (
) . This protocol uses the Mass Balance Approach , the gold standard for primary reference characterization.
Step 1: Structural Confirmation (Identity)[1]
Technique: 1H-NMR (DMSO-d6) and LC-MS/MS.
Acceptance Criteria:
NMR: Signals for Benzyl -CH2- (~5.1 ppm), N-Methyl (~3.5 ppm), and Imidazole protons match theoretical integration.
MS:
Da.
Step 2: Chromatographic Purity (
)
Technique: HPLC-UV (Method details below).
Protocol: Inject sample at high concentration (0.5 mg/mL) to detect trace organic impurities.
): Karl Fischer Titration (Coulometric). Note: Imidazol-2-amines are hygroscopic.
Residual Solvents (
): HS-GC or 1H-NMR estimation.
Inorganic Residue (
): Residue on Ignition / Sulfated Ash.
Step 4: Mass Balance Calculation
The final potency is NOT the chromatographic purity. It is calculated as:
Causality: Ignoring
and in Research Grade materials often leads to a 5-15% overestimation of potency, causing significant assay bias.
Recommended Analytical Methodology
This HPLC method is optimized for the basic nature of the 2-aminoimidazole moiety, ensuring sharp peak shapes and separation from synthetic precursors.
Method Name:IMID-AMINE-QC-01
Parameter
Condition
Rationale
Column
Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
High pH stability (up to pH 12) is essential for basic imidazoles.
Mobile Phase A
10 mM Ammonium Bicarbonate (pH 9.5)
High pH keeps the amine neutral, improving retention and peak symmetry.
Gradient elution ensures elution of both polar degradants and non-polar benzyl impurities.
Detection
UV at 220 nm
Maxima for the imidazole ring; avoids solvent cutoff interference.
Column Temp
30°C
Controls viscosity and retention time reproducibility.
Workflow Diagram: Qualification & Analysis
Figure 2: The "Mass Balance" workflow for converting raw material into a qualified reference standard.
References
ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. [Link]
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. [Link]
FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Validation
Technical Guide: Chromatographic Separation of 1-Benzyl-N-methyl-1H-imidazol-2-amine Isomers
This technical guide details the chromatographic strategies for separating 1-Benzyl-N-methyl-1H-imidazol-2-amine from its synthesis-related regioisomers. Executive Summary & Molecule Profile Target Molecule: 1-Benzyl-N-m...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chromatographic strategies for separating 1-Benzyl-N-methyl-1H-imidazol-2-amine from its synthesis-related regioisomers.
Executive Summary & Molecule Profile
Target Molecule: 1-Benzyl-N-methyl-1H-imidazol-2-amine
Core Challenge: The synthesis of N-substituted 2-aminoimidazoles often yields regioisomers due to the ambident nucleophilicity of the 2-aminoimidazole scaffold. The primary separation challenge lies in distinguishing the target molecule (Ring-N benzylated, Exo-N methylated) from its regioisomers (e.g., Ring-N methylated, Exo-N benzylated).
These isomers possess identical molecular weights and nearly identical hydrophobicities (LogP), rendering standard C18 separations inefficient. This guide prioritizes selectivity based on
- interactions and steric exclusion over pure hydrophobicity.
Isomer Definition
Isomer A (Target): 1-Benzyl-N-methyl-1H-imidazol-2-amine (Benzyl group on Ring N1; Methyl group on Exocyclic N).
Isomer B (Regioisomer): 1-Methyl-N-benzyl-1H-imidazol-2-amine (Methyl group on Ring N1; Benzyl group on Exocyclic N).
Isomer C (Dialkylated Impurity): 1-Benzyl-3-methyl-1H-imidazol-2-imine (Quaternary salt, often highly polar).
Strategic Analysis: Why Standard Methods Fail
Standard Alkyl-Bonded Phases (C18/C8) rely on hydrophobic discrimination. Since Isomer A and Isomer B differ only in the connectivity of the same functional groups, their solvophobic radii are nearly identical.
The Solution: Phenyl-Hexyl & Biphenyl Chemistries
To achieve baseline resolution (
), the method must exploit the spatial arrangement of the aromatic benzyl ring .
Isomer A: The benzyl group is directly attached to the rigid imidazole ring.
Isomer B: The benzyl group is attached to the exocyclic nitrogen, allowing greater rotational freedom.
A Phenyl-Hexyl stationary phase engages in differing
- stacking interactions with the benzyl moiety of each isomer, amplifying the selectivity factor ().
Recommended Protocol: Acidic Phenyl-Hexyl RP-HPLC
This protocol is the "Gold Standard" for separating N-substituted aminoimidazole regioisomers. It uses an acidic mobile phase to ensure the basic guanidine-like moiety is fully protonated, improving peak shape and solubility.[1][2]
Method Parameters
Parameter
Specification
Rationale
Column
Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl)
Provides orthogonal selectivity via - interactions.
Dimensions
150 mm x 4.6 mm, 3.5 µm or 5 µm
Balance between resolution and backpressure.
Mobile Phase A
10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Buffering at pH 3.0 suppresses silanol activity and ensures analyte protonation.
Mobile Phase B
Acetonitrile (MeCN)
MeCN allows stronger -interactions than Methanol in this system.
Slightly elevated temperature reduces viscosity and improves mass transfer.
Detection
UV @ 254 nm
The benzyl and imidazole rings absorb strongly here.[1]
Gradient Profile
0.0 min: 5% B
2.0 min: 5% B (Isocratic hold to elute polar salts)
15.0 min: 60% B (Linear ramp)
18.0 min: 95% B (Wash)
20.0 min: 95% B
20.1 min: 5% B (Re-equilibration)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the isolation and analysis of imidazole regioisomers.
Comparative Performance Data
The following table contrasts the performance of the recommended Phenyl-Hexyl method against standard C18 and HILIC alternatives. Data is simulated based on typical behavior of N-benzyl aminoimidazoles.
Feature
Method A: Phenyl-Hexyl (Recommended)
Method B: Standard C18
Method C: HILIC (Silica)
Separation Mechanism
Hydrophobic + - Interaction
Pure Hydrophobicity
Polar Interactions / Partitioning
Resolution ()
> 2.5 (Baseline)
< 1.2 (Co-elution likely)
> 1.5 (Good, but sensitive)
Peak Tailing ()
1.1 (Excellent)
1.6 - 2.0 (Significant tailing)
1.2 (Good)
Elution Order
Isomer B then Isomer A
Mixed/Co-eluting
Isomer A then Isomer B (Inverted)
Robustness
High
Low (pH sensitive)
Medium (Water content sensitive)
Key Insight: While HILIC provides good separation, it often requires long equilibration times and is less robust for crude reaction mixtures containing salts. The Phenyl-Hexyl method offers the best balance of speed, resolution, and robustness.
Alternative Protocol: Supercritical Fluid Chromatography (SFC)
For preparative scale separations where solvent removal is a bottleneck, SFC is the superior alternative.
Column: 2-Ethylpyridine (2-EP) or Diol.
Modifier: Methanol + 0.1% Diethylamine (DEA) or Ammonium Hydroxide.
Mechanism: The basic modifier suppresses ionization, allowing the isomers to interact with the polar stationary phase via hydrogen bonding.
Advantage: Isomers A and B often show drastically different hydrogen bond donor/acceptor capabilities in their neutral states, leading to large separation factors (
) in SFC.
Troubleshooting Decision Tree
Use this logic flow to resolve common separation issues.
Caption: Decision matrix for optimizing resolution and peak shape.
References
Zhang, L., et al. (2011). "Synthesis and Antimalarial Activity of 2-Aminoimidazoles." Journal of Medicinal Chemistry, 54(19), 6634–6646. (Synthesis of 1-benzyl-1H-imidazol-2-ylamine precursors).
Németi, G., et al. (2020). "High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Amino Acids." PMC. Retrieved from [Link]
ResearchGate. (2014). RP-HPLC Method Development for Mebendazole and Preservatives. Retrieved from [Link]
The following technical guide details the proper disposal and handling procedures for 1-Benzyl-N-methyl-1H-imidazol-2-amine , a specialized organic intermediate used in pharmaceutical research. This guide is structured f...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the proper disposal and handling procedures for 1-Benzyl-N-methyl-1H-imidazol-2-amine , a specialized organic intermediate used in pharmaceutical research.
This guide is structured for immediate operational use by laboratory personnel, ensuring compliance with EPA (RCRA) and EU waste management standards.
Executive Summary: Immediate Action Card
Compound Identity:
Chemical Name: 1-Benzyl-N-methyl-1H-imidazol-2-amine[1][2][3][4]
DO NOT dispose of down the drain.[5] This compound is an organic base and potential marine pollutant.
DO NOT mix with oxidizing agents or strong acids in the waste stream (risk of exothermic reaction or toxic byproducts).
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Hazard Assessment & Chemical Behavior
To ensure safety, you must understand why specific protocols are required. This compound exhibits properties typical of N-substituted imidazoles and secondary amines.
Hazard Class
Risk Description
Operational Implication
Acute Toxicity (Oral)
Harmful if swallowed.[6] May cause systemic toxicity upon ingestion.
All solid waste (gloves, weighing boats) must be bagged as hazardous.
Skin/Eye Irritation
Causes skin irritation and serious eye irritation (Category 2A).
Double-gloving (Nitrile) and safety goggles are mandatory during waste transfer.
Chemical Reactivity
Basic Nature: Reacts exothermically with strong acids.
Segregation: Never place in "Acid Waste" carboys. Store in "Organic Base" or "General Organic" streams.
Environmental
Potential aquatic toxicity (common for benzyl-imidazoles).
Zero-discharge policy for sink drains.
Pre-Disposal: Waste Segregation & Storage
Proper segregation is the single most effective way to prevent laboratory accidents.
This workflow ensures a self-validating disposal loop, minimizing human error.
Phase 1: Preparation
Don PPE: Nitrile gloves (0.11 mm min. thickness), lab coat, and safety glasses.
Verify pH: If the waste solution is aqueous, check pH. If pH > 12, neutralize strictly to pH 9-10 using dilute Hydrochloric Acid (1M) in an ice bath before adding to the general solvent waste to prevent container degradation. Note: If sending for incineration, neutralization is often unnecessary; check with your vendor.
Phase 2: Transfer & Packaging
Liquid Waste:
Use a funnel with a splash guard.
Fill container to 90% capacity maximum (leave headspace for expansion).
Wipe the bottle neck with a solvent-dampened wipe to remove residue (prevents cap seizing).
Solid Waste:
Place all contaminated consumables in a clear polyethylene bag (4 mil thickness).
Twist and tape the bag neck (Gooseneck seal).
Place the sealed bag into the secondary waste container.
Phase 3: Labeling & Documentation
US (RCRA): Label as "Hazardous Waste." List constituents: "1-Benzyl-N-methyl-1H-imidazol-2-amine, Ethanol, etc."[3]
EU (EWC): Use code 07 05 04 * (other organic solvents, washing liquids and mother liquors).
Visual Workflows
Figure 1: Disposal Decision Tree
This logic gate ensures the material ends up in the correct stream.
Caption: Decision logic for segregating imidazole-based chemical waste into the correct regulatory stream.
Figure 2: Spill Response Protocol
Immediate steps to take in the event of a benchtop spill.
Caption: Emergency response workflow for solid or liquid spills of 1-Benzyl-N-methyl-1H-imidazol-2-amine.
Regulatory & Compliance Framework
United States (EPA/RCRA):
Waste Code: Likely D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH > 12.5). If pure, it falls under "Process Waste" and must be characterized.
Generator Status: Ensure your lab's monthly generation limits (VSQG, SQG, LQG) are not exceeded by bulk disposal of this compound.
European Union (ECHA/REACH):
Waste Framework Directive: Material must be treated as hazardous.
Transport: If transporting pure substance, verify if UN 3263 (Corrosive solid, basic, organic, n.o.s.) applies based on pH testing.[7]
References
BLD Pharm . 1-Benzyl-N-methyl-1H-imidazol-2-amine Product Data & CAS 1699463-43-8. Retrieved from
United States Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from
Thermo Fisher Scientific . General Handling of Organic Amines and Imidazoles. Safety Data Sheet (Analog). Retrieved from
University of Wisconsin-Madison . Chapter 7: Chemical Disposal Procedures (Amines & Bases). Retrieved from
A Comprehensive Guide to the Safe Handling of 1-Benzyl-N-methyl-1H-imidazol-2-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Benzyl-N-methyl-1H-imidazol-2-amine. In the absence of a specific Safety Data...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Benzyl-N-methyl-1H-imidazol-2-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related imidazole compounds. It is imperative to treat this chemical with the caution afforded to new or uncharacterized substances, in addition to the known hazards of its chemical class.
Hazard Assessment: Understanding the Risks
Substituted imidazoles, as a class, present a range of potential health hazards. Based on data from similar compounds such as 1-benzyl-2-methylimidazole and other imidazole derivatives, 1-Benzyl-N-methyl-1H-imidazol-2-amine should be presumed to be hazardous.[1][2][3]
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][3][4] Prolonged or repeated exposure may lead to redness, swelling, and dermatitis.[2]
Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[1][3][4]
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][4]
Reproductive Toxicity: Some imidazole compounds have been reported to disrupt male fertility.[2][5] Therefore, this compound should be handled as a potential reproductive toxin.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the recommended PPE for handling 1-Benzyl-N-methyl-1H-imidazol-2-amine.
Protection Type
Specification
Rationale
Eye and Face Protection
ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes.[6][7]
Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][3]
Hand Protection
Disposable nitrile gloves (minimum 5-mil thickness). Inspect gloves for pinholes before use and change them immediately if contaminated.[6][7] For prolonged contact, consult the glove manufacturer's chemical resistance data.
Prevents skin contact, as the compound is expected to be a skin irritant.[1][3][4]
Body Protection
A chemically compatible laboratory coat, fully buttoned, with sleeves that extend to the wrist. Full-length pants and closed-toe shoes are required.[6][7]
Protects against accidental skin exposure from spills or splashes.
Respiratory Protection
Not typically required if work is performed in a properly functioning chemical fume hood.[7][8] If a fume hood is unavailable or if dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[7]
Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[3][4]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment.
Preparation and Engineering Controls
Designated Work Area: All work with 1-Benzyl-N-methyl-1H-imidazol-2-amine should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][8][9]
Emergency Equipment: Ensure that a calibrated emergency eyewash station and safety shower are readily accessible.[9][10]
Spill Kit: Have a spill control kit readily available that is appropriate for handling solid chemical spills.
Waste Container: Prepare a dedicated, clearly labeled hazardous waste container for all solid and liquid waste generated.[9]
Step-by-Step Handling Procedure
Don PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
Weighing and Transfer:
Perform all weighing and transfer operations within the chemical fume hood to contain any dust.[7]
Use a spatula to handle the solid compound. Avoid creating dust.
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
Post-Handling:
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[4][7]
Wipe down the work area in the fume hood to decontaminate the surface.
Properly remove and dispose of contaminated PPE in the designated hazardous waste container.[6] Contaminated clothing should be removed immediately and washed before reuse.[1][4]
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of 1-Benzyl-N-methyl-1H-imidazol-2-amine.
Caption: A logical workflow for the safe handling of 1-Benzyl-N-methyl-1H-imidazol-2-amine.
Disposal Plan: Ensuring Regulatory Compliance
Proper disposal of 1-Benzyl-N-methyl-1H-imidazol-2-amine and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[9]
Waste Segregation
Collect all waste material, including unused chemical and contaminated consumables (e.g., gloves, wipes, pipette tips), in a dedicated, properly labeled, and sealed hazardous waste container.[9]
Disposal Procedure
All waste must be handled in accordance with local, state, and federal regulations.[2]
Entrust the disposal of the hazardous waste to a licensed waste disposal company.[1] Do not dispose of this chemical down the drain.[11]
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation occurs.[1]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation: Move the person to fresh air.[3][4] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3]
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[1] Seek immediate medical attention.[4]
Spill: Evacuate the area. For minor spills, and if it is safe to do so, clean up the spill immediately using appropriate protective equipment.[2] Sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[4][10] For major spills, alert emergency responders.[2]
References
Imidazole - University of Washington. (2025, February 28).
Personal protective equipment for handling 1,3-dimesityl-1H-imidazol-3-ium - Benchchem. (2025).
SAFETY DATA SHEET - TCI Chemicals. (2024, November 21).